molecular formula C21H24ClNO3 B127847 (E)-Olopatadine Hydrochloride CAS No. 949141-22-4

(E)-Olopatadine Hydrochloride

Número de catálogo: B127847
Número CAS: 949141-22-4
Peso molecular: 373.9 g/mol
Clave InChI: HVRLZEKDTUEKQH-JUIXXEQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-Olopatadine Hydrochloride is a therapeutically relevant tricyclic amine serving as a high-affinity, selective antagonist of the histamine H1 receptor . Its primary research value lies in its dual mechanism of action; it not only potently blocks the H1 receptor to inhibit histamine-mediated signaling but also acts as a mast cell stabilizer, preventing the immunologically stimulated release of pre-formed and newly generated inflammatory mediators such as histamine, tryptase, prostaglandin D2, and tumor necrosis factor-alpha (TNF-α) . This combined activity makes it a crucial pharmacological tool for investigating the underlying mechanisms of IgE-mediated allergic responses, including allergic conjunctivitis and rhinitis . Studies further indicate that Olopatadine exerts broader anti-inflammatory effects, such as inhibiting the expression of intercellular adhesion molecule-1 (ICAM-1) on epithelial cells and suppressing the recruitment and activation of eosinophils . Its high specificity for the H1 receptor, with minimal affinity for adrenergic, dopaminergic, or muscarinic receptors, minimizes off-target effects in experimental models, providing a clean profile for mechanistic studies . As a reference standard and active investigational compound, (E)-Olopatadine Hydrochloride is essential for in vitro and in vivo research focused on mast cell biology, histamine receptor pharmacology, and the pathophysiology of allergic and inflammatory conditions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRLZEKDTUEKQH-JUIXXEQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (E)-Olopatadine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olopatadine Hydrochloride, the active pharmaceutical ingredient in numerous antihistamine and mast cell stabilizing medications, is a molecule of significant therapeutic importance. Its synthesis, particularly the stereoselective formation of the desired (Z)-isomer, presents a compelling case study in modern organic chemistry, balancing efficiency, scalability, and purity. This guide provides a comprehensive overview of the primary synthetic pathways to (E)-Olopatadine Hydrochloride, with a focus on the core chemical transformations, mechanistic underpinnings, and practical considerations for laboratory and industrial-scale production. We will delve into the intricacies of the Wittig reaction, the cornerstone of many synthetic approaches, and explore alternative strategies such as the Grignard reaction and Heck cyclization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and manufacturing of this important therapeutic agent.

Introduction to Olopatadine Hydrochloride

Olopatadine is a potent and selective histamine H1-receptor antagonist and a mast cell stabilizer.[1] Its dual mechanism of action makes it highly effective in the treatment of allergic conjunctivitis and rhinitis. The therapeutic efficacy of Olopatadine is primarily attributed to the (Z)-isomer, while the (E)-isomer is considered an impurity.[2] Consequently, stereocontrol is a paramount challenge in its synthesis. The core structure of Olopatadine is a dibenz[b,e]oxepin ring system, featuring an exocyclic double bond with a dimethylaminopropylidene side chain and an acetic acid moiety.

Retrosynthetic Analysis: Deconstructing Olopatadine

A retrosynthetic analysis of Olopatadine reveals two key precursors: the tricyclic ketone, 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (commonly known as Isoxepac), and a three-carbon side chain bearing a dimethylamino group. The primary disconnection point is the exocyclic double bond, suggesting an olefination reaction, most commonly a Wittig reaction, as the key bond-forming step.

G Olopatadine Olopatadine Hydrochloride Disconnection Key Disconnection (Olefin Synthesis) Olopatadine->Disconnection Retrosynthesis Precursors Key Precursors Disconnection->Precursors Isoxepac Isoxepac (Dibenz[b,e]oxepinone core) Precursors->Isoxepac Sidechain Dimethylaminopropyl Sidechain Precursors->Sidechain

Figure 1. Retrosynthetic approach to Olopatadine.

Synthesis of Key Precursor: Isoxepac

The synthesis of Isoxepac is a critical upstream process. A common and efficient method involves a two-step sequence starting from p-hydroxyphenylacetic acid and phthalide.[3]

Step 1: Condensation

In the first step, p-hydroxyphenylacetic acid is condensed with phthalide in the presence of a strong base, such as sodium methoxide, in a high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMAC). This reaction forms 4-(2-carboxybenzyloxy)phenylacetic acid.[3]

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

The resulting dicarboxylic acid is then subjected to an intramolecular Friedel-Crafts acylation to form the tricyclic ketone ring system of Isoxepac. This cyclization is typically promoted by a strong acid catalyst, such as polyphosphoric acid (PPA).[3]

G cluster_0 Synthesis of Isoxepac p-Hydroxyphenylacetic Acid p-Hydroxyphenylacetic Acid 4-(2-Carboxybenzyloxy)phenylacetic Acid 4-(2-Carboxybenzyloxy)phenylacetic Acid p-Hydroxyphenylacetic Acid->4-(2-Carboxybenzyloxy)phenylacetic Acid + Phthalide (Condensation) Isoxepac Isoxepac 4-(2-Carboxybenzyloxy)phenylacetic Acid->Isoxepac Polyphosphoric Acid (Cyclization)

Figure 2. Synthetic pathway to the key intermediate, Isoxepac.

Core Synthesis of Olopatadine: A Comparative Analysis of Key Methodologies

The central transformation in Olopatadine synthesis is the formation of the exocyclic double bond, which introduces the dimethylaminopropylidene side chain. Several methodologies have been developed, each with its own advantages and disadvantages concerning yield, stereoselectivity, and industrial scalability.

The Wittig Reaction: The Workhorse Approach

The Wittig reaction is the most frequently employed method for the synthesis of Olopatadine.[4] It involves the reaction of Isoxepac with a phosphonium ylide generated from [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.[5]

4.1.1 Synthesis of the Wittig Reagent

The Wittig reagent, [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide, is typically prepared in a two-step process. First, triphenylphosphine is reacted with 1,3-dibromopropane to form (3-bromopropyl)triphenylphosphonium bromide.[6] This intermediate is then reacted with an aqueous solution of dimethylamine to yield the desired phosphonium salt.[6]

Experimental Protocol: Synthesis of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide [6]

  • Step 1: Formation of (3-bromopropyl)triphenylphosphonium bromide.

    • Charge a reactor with toluene (200 kg) and triphenylphosphine (90 kg).

    • Add 1,3-dibromopropane (60 kg) dropwise.

    • Reflux the mixture at 80°C for 5 hours.

    • Cool the reaction mixture, filter the precipitate, and dry to obtain (3-bromopropyl)triphenylphosphonium bromide as a white solid.

  • Step 2: Amination.

    • Charge a separate reactor with methanol (400 kg) and the (3-bromopropyl)triphenylphosphonium bromide (150 kg) from the previous step.

    • Add a 40% aqueous solution of dimethylamine (100 kg) dropwise.

    • Heat the reaction mixture to 50°C and maintain for 10-14 hours.

    • Evaporate the methanol to dryness.

    • Add ethanol (400 kg), heat to dissolve the solid, then cool to induce crystallization.

    • Filter and dry the product to obtain [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.

4.1.2 The Wittig Olefination Step

The core Wittig reaction involves the deprotonation of the phosphonium salt with a strong base to form the corresponding ylide, which then reacts with the ketone functionality of Isoxepac. The choice of base and reaction conditions is critical for achieving a favorable (Z)/(E) isomer ratio. While strong and hazardous bases like n-butyl lithium have been used, safer alternatives such as sodium hydride are often employed in industrial settings.[4]

Mechanistic Insight and Stereoselectivity

The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide and the reaction conditions. For non-stabilized ylides, such as the one used in Olopatadine synthesis, the reaction generally favors the formation of the (Z)-alkene under salt-free conditions. The reaction proceeds through a betaine intermediate, which forms an oxaphosphetane. The stereochemistry of the oxaphosphetane and its subsequent decomposition determine the final (Z)/(E) ratio. The presence of lithium salts can lead to a higher proportion of the (E)-isomer. The choice of the counter-ion in the phosphonium salt and the cation of the base can also influence the stereoselectivity.[7]

G cluster_0 Wittig Reaction Pathway Isoxepac Isoxepac Olopatadine (Z/E mixture) Olopatadine (Z/E mixture) Isoxepac->Olopatadine (Z/E mixture) + [3-(Dimethylamino)propyl]triphenylphosphonium ylide (Z)-Olopatadine (Z)-Olopatadine Olopatadine (Z/E mixture)->(Z)-Olopatadine Purification

Figure 3. The Wittig reaction as the central step in Olopatadine synthesis.

Experimental Protocol: Wittig Reaction for Olopatadine Synthesis [4]

  • Ylide Formation:

    • In a suitable reactor under an inert atmosphere, suspend [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide in an anhydrous solvent such as tetrahydrofuran (THF).

    • Add a strong base, for example, a slight excess of sodium hydride, portion-wise at a controlled temperature (e.g., 0-10°C).

    • Stir the mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure complete ylide formation.

  • Reaction with Isoxepac:

    • Cool the ylide solution and add a solution of Isoxepac in THF dropwise.

    • Allow the reaction to proceed at room temperature for several hours (e.g., 20-30 hours).

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine and dry over an anhydrous salt (e.g., sodium sulfate).

    • Concentrate the solution under reduced pressure to obtain a crude mixture of (Z)- and (E)-Olopatadine.

Table 1: Comparison of Wittig Reaction Conditions and Stereoselectivity

BaseSolvent(Z)/(E) RatioReference
n-Butyl LithiumTHF~2:1[4]
Sodium HydrideTHF/DMF~2.3:1[4]
Potassium tert-butoxideTHFUp to 4:1[4]
The Grignard Reaction Approach

An alternative to the Wittig reaction is the use of a Grignard reagent to introduce the side chain. This method involves the reaction of Isoxepac with 3-(dimethylamino)propylmagnesium chloride, followed by a dehydration step to form the exocyclic double bond.[8]

A significant drawback of this route is the poor stereoselectivity of the dehydration step, which often yields the undesired (E)-isomer as the major product.[9]

Experimental Outline: Grignard Reaction Pathway [8]

  • Grignard Reaction: React Isoxepac with 3-(dimethylamino)propylmagnesium chloride in an ethereal solvent (e.g., THF).

  • Dehydration: Treat the resulting tertiary alcohol with a strong acid to induce elimination and form the double bond. This step typically results in a mixture of (Z) and (E) isomers, with the (E) isomer often predominating.

The Heck Cyclization for Stereoselective Synthesis

More recent and sophisticated approaches have utilized palladium-catalyzed reactions, such as the Heck cyclization, to achieve higher stereoselectivity.[7] This strategy involves the intramolecular cyclization of a suitably designed acyclic precursor. While this method can provide excellent control over the double bond geometry, it often requires more complex starting materials and the use of expensive palladium catalysts.[2]

Key Features of the Heck Approach: [7]

  • High Stereoselectivity: Can be designed to produce the desired (Z)-isomer with high purity.

  • Milder Conditions: Often proceeds under milder conditions compared to the Wittig reaction.

  • Cost and Complexity: The synthesis of the starting materials and the use of a palladium catalyst can increase the overall cost and complexity of the process.

Final Steps: Purification and Salt Formation

Regardless of the synthetic route employed, the final product is a mixture of (Z) and (E) isomers. The purification of the desired (Z)-Olopatadine is a critical step to meet pharmaceutical standards.

Purification of (Z)-Olopatadine

Fractional crystallization is a common method for separating the (Z) and (E) isomers. The choice of solvent system is crucial for efficient separation. For instance, crystallization from a mixture of n-butanol and water can significantly enrich the (Z)-isomer.[1] The final water content of the crystallization solvent can be optimized to maximize the yield and purity of the (Z)-isomer.[1]

Conversion to Olopatadine Hydrochloride

The final step is the conversion of the purified (Z)-Olopatadine free base to its hydrochloride salt. This is typically achieved by treating a solution of the free base with hydrochloric acid.[10]

Experimental Protocol: Conversion to Olopatadine Hydrochloride [10]

  • Dissolve the purified (Z)-Olopatadine free base (100 g) in purified water (140 ml).

  • While maintaining the temperature at 20-25°C, add 30% hydrochloric acid (approximately 58.2 ml) dropwise until the free base is completely dissolved.

  • Add acetone (2100 ml) to the solution to precipitate the hydrochloride salt.

  • Stir the suspension at 20-25°C for at least one hour, then cool to 0-5°C and stir for an additional two hours.

  • Filter the product, wash with acetone, and dry under reduced pressure at 50°C.

Analytical Characterization and Quality Control

The purity and identity of the final (E)-Olopatadine Hydrochloride product are confirmed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for determining the isomeric purity (Z/E ratio) and quantifying any process-related impurities. Other analytical methods include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and Mass Spectrometry (MS) for molecular weight confirmation.

Conclusion

The synthesis of (E)-Olopatadine Hydrochloride is a well-established yet challenging process in medicinal chemistry. While the Wittig reaction remains a cornerstone of many industrial syntheses, ongoing research continues to explore more stereoselective and efficient routes, such as those involving palladium-catalyzed reactions. A thorough understanding of the reaction mechanisms, careful optimization of reaction conditions, and robust purification strategies are all essential for the successful and scalable production of this important antihistamine. This guide has provided a detailed overview of the key synthetic methodologies, offering valuable insights for researchers and professionals in the field of pharmaceutical development and manufacturing.

References

  • CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide - Google Patents.
  • Wittig Reaction - Chemistry LibreTexts. Available at: [Link]

  • The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

  • EP2393797B1 - Process for preparing olopatadine and/or a pharmaceutically acceptable salt thereof - Google Patents.
  • WO2014147647A1 - A process for the synthesis of olopatadine - Google Patents.
  • Stereoselective syntheses of the antihistaminic drug olopatadine and its E-isomer - PubMed. Available at: [Link]

  • WO2007110761A2 - Polymorphic forms of olopatadine hydrochloride and methods for producing olopatadine and salts thereof - Google Patents.
  • EP2145882A1 - Process for obtaining olopatadine and intermediates - Google Patents.
  • WO2011033532A1 - Process for preparation of olopatadine hydrochloride - Google Patents.
  • CN104031020A - Preparation method of o-hydroxyl Olopatadine - Google Patents.
  • Process For Preparation Of Olopatadine Hydrochloride - Quick Company. Available at: [Link]

  • Stereoselective syntheses of the antihistaminic drug olopatadine and its E-isomer. - SciSpace. Available at: [Link]

  • WO2010121877A2 - Process for the preparation of olopatadine - Google Patents.

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of (E)-Olopatadine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the crystal structure of (E)-Olopatadine Hydrochloride, an active pharmaceutical ingredient (API) widely used for its antihistaminic properties. As a Senior Application Scientist, this document synthesizes crystallographic data with practical, field-proven insights into the analytical methodologies crucial for the solid-state characterization of this compound. We will delve into the known polymorphic forms of (E)-Olopatadine Hydrochloride, detailing the experimental workflows and the scientific rationale behind the selection of analytical techniques.

Introduction: The Significance of Crystalline Form in (E)-Olopatadine Hydrochloride

(E)-Olopatadine Hydrochloride is a selective histamine H1 receptor antagonist and mast cell stabilizer.[1] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which are in turn governed by its solid-state structure. The phenomenon of polymorphism, the ability of a substance to exist in two or more crystalline phases with different arrangements or conformations of the molecules in the crystal lattice, is of paramount importance in the pharmaceutical industry.[2] Different polymorphic forms of the same API can exhibit significant variations in properties such as solubility, dissolution rate, melting point, stability, and bioavailability.[2][3]

For (E)-Olopatadine Hydrochloride, a comprehensive understanding of its polymorphic landscape is not merely an academic exercise; it is a critical component of drug development, ensuring product quality, consistency, and therapeutic performance. This guide will explore the known polymorphic forms of (E)-Olopatadine Hydrochloride, designated as Form I, Form II, Form A, and Form B, and the analytical techniques employed for their characterization.[2][4]

The Polymorphic Landscape of (E)-Olopatadine Hydrochloride

To date, several crystalline forms of (E)-Olopatadine Hydrochloride have been identified and characterized. These forms can be broadly categorized into two groups based on the available literature: the conformational polymorphs (Forms I and II) and the forms described in patent literature (Forms A and B).

Conformational Polymorphs: Forms I and II

Scientific literature has detailed the existence of two conformational polymorphs, designated as Form I and Form II.[4] These polymorphs arise from different conformations of the olopatadine molecule within the crystal lattice. Both Form I and Form II crystallize in the monoclinic crystal system, containing one molecule of (E)-Olopatadine Hydrochloride in the asymmetric unit.[4] The molecules in both forms are arranged in a centrosymmetric association through a network of intermolecular hydrogen bonds, including N-H···Cl, O-H···Cl, C-H···Cl, and C-H···O interactions.[4]

The relationship between these two forms has been determined to be monotropic, with one form being more stable than the other across the entire temperature range below their melting points.[4]

Patented Polymorphs: Forms A and B

Patent literature describes two additional crystalline forms, designated as Form A and Form B.[1][5] These forms are primarily characterized by their unique powder X-ray diffraction (PXRD) patterns.

  • Form A is characterized by distinct peaks in its PXRD pattern.

  • Form B is another distinct crystalline form with its own characteristic PXRD pattern.

The preparation of these forms often involves specific crystallization conditions, such as the choice of solvent and the method of precipitation, which underscores the importance of process control in obtaining a desired polymorphic form.[6]

Core Analytical Techniques for Crystal Structure Elucidation

A multi-technique approach is essential for the comprehensive characterization of the polymorphic forms of (E)-Olopatadine Hydrochloride. The following sections detail the primary analytical methods and provide insights into their application.

X-Ray Diffraction: The Cornerstone of Solid-State Analysis

X-ray diffraction (XRD) is the most definitive technique for identifying and characterizing crystalline solids. It provides a unique "fingerprint" for each crystalline form.

Causality of Choice: PXRD is the workhorse for routine analysis and screening of polymorphic forms. Its ability to analyze bulk powder samples makes it ideal for quality control during manufacturing and for monitoring phase transformations.

Experimental Protocol: A Self-Validating System

  • Sample Preparation: Gently grind a small amount of the (E)-Olopatadine Hydrochloride sample to a fine powder to minimize preferred orientation effects. The sample is then typically back-loaded into a sample holder.

  • Instrument Setup:

    • X-ray Source: Copper Kα radiation (λ = 1.5406 Å) is commonly used.

    • Goniometer: A Bragg-Brentano geometry is standard.

    • Detector: A position-sensitive detector or a scintillation counter.

    • Scan Range (2θ): A typical scan range is from 2° to 40° 2θ, which covers the most characteristic diffraction peaks for organic molecules.

    • Step Size and Dwell Time: A step size of 0.02° 2θ with a dwell time of 1-2 seconds per step is generally sufficient for routine identification. For quantitative analysis or Rietveld refinement, longer dwell times may be necessary.

  • Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ angle. The peak positions are characteristic of the unit cell dimensions, while the peak intensities are related to the arrangement of atoms within the unit cell. Comparison of the experimental pattern with reference patterns of known polymorphs allows for phase identification.

Data Presentation: Characteristic PXRD Peaks of (E)-Olopatadine Hydrochloride Polymorphs

PolymorphCharacteristic 2θ Peaks (°) [±0.2°]Reference
Form A 6.28, 10.92, 12.72, 15.55, 17.58, 18.26, 18.94, 19.39, 20.64, 24.14, 25.49, 28.32[1]
Form B 9.03, 10.39, 16.93, 20.09, 21.90, 22.94, 23.23, 29.82[5]

Causality of Choice: SCXRD is the gold standard for determining the absolute three-dimensional structure of a crystalline material. It provides precise information about bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is essential for a complete understanding of a new polymorphic form.

Experimental Workflow

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: A Self-Validating System

  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. Slow evaporation of a saturated solution, vapor diffusion, or slow cooling are common techniques. The choice of solvent is critical and can influence which polymorphic form crystallizes.

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The positions of the atoms are then determined using direct methods or Patterson methods, and the structure is refined to obtain the final atomic coordinates and other crystallographic parameters.

Thermal Analysis: Probing Thermodynamic Relationships

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are crucial for investigating the thermodynamic properties of polymorphs, such as melting points, enthalpies of fusion, and solid-solid phase transitions.

Causality of Choice: DSC provides information on the relative stability of polymorphs and can be used to construct an energy-temperature diagram. It is also a sensitive technique for detecting small amounts of one polymorph in the presence of another.

Experimental Protocol: A Self-Validating System

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

  • Instrument Setup:

    • Heating Rate: A typical heating rate is 10 °C/min. Different heating rates can be used to investigate kinetic events.

    • Purge Gas: An inert gas, such as nitrogen, is used to purge the sample chamber to prevent oxidation.

    • Temperature Program: The sample is heated through a temperature range that encompasses the thermal events of interest (e.g., from room temperature to above the melting point).

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) appear as peaks. The peak temperature and the area under the peak correspond to the transition temperature and the enthalpy of the transition, respectively.

Data Presentation: Thermal Properties of (E)-Olopatadine Hydrochloride Polymorphs

PolymorphMelting Point (°C)Enthalpy of Fusion (J/g)Reference
Form A ~253.8Not Reported[1]
Form B ~252.1Not Reported[1]
Form I & II Melting points reported, indicating a monotropic relationshipHeats of fusion reported[4]
Vibrational Spectroscopy: A Complementary Fingerprinting Tool

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of the molecules in the crystal. Since the crystal lattice environment influences these vibrations, each polymorph will have a unique vibrational spectrum.

Causality of Choice: IR and Raman spectroscopy are rapid and non-destructive techniques that are complementary to XRD. They are particularly useful for identifying polymorphs and for in-situ monitoring of polymorphic transformations. Raman spectroscopy is often advantageous for aqueous samples and for analyzing samples through packaging.

Experimental Workflow

Caption: General Workflow for Vibrational Spectroscopy.

Experimental Protocol: A Self-Validating System

  • FT-IR (Fourier Transform Infrared) Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a KBr pellet, a nujol mull, or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred due to its minimal sample preparation requirements.

    • Data Acquisition: The spectrum is typically collected over the mid-IR range (4000-400 cm⁻¹).

  • Raman Spectroscopy:

    • Sample Preparation: The sample can be analyzed directly as a solid or in a glass vial.

    • Data Acquisition: A laser of a specific wavelength is focused on the sample, and the scattered light is collected.

Data Interpretation: The resulting spectra are compared to reference spectra of known polymorphs. Differences in peak positions, intensities, and shapes can be used to differentiate between forms.

Conclusion: A Holistic Approach to Crystal Structure Analysis

The comprehensive crystal structure analysis of (E)-Olopatadine Hydrochloride necessitates a multi-faceted approach that integrates various analytical techniques. While PXRD serves as the primary tool for routine identification and quality control, SCXRD remains the definitive method for absolute structure determination. Thermal analysis provides crucial insights into the thermodynamic stability and relationships between polymorphs, and vibrational spectroscopy offers a complementary and rapid means of characterization.

For researchers and drug development professionals, a thorough understanding of the polymorphic landscape of (E)-Olopatadine Hydrochloride is essential for ensuring the development of a safe, effective, and consistent drug product. The protocols and insights provided in this guide offer a robust framework for the solid-state characterization of this important active pharmaceutical ingredient.

References

  • EP1971590A2 - Crystalline polymorphic forms of olopatadine hydrochloride and processes for their preparation - Google Patents. (n.d.).
  • US20100137619A1 - Crystalline polymorphic forms of olopatadine hydrochloride and processes for their preparation - Google Patents. (n.d.).
  • Olopatadine. (2023, December 29). In Wikipedia. [Link]

  • Łaszcz, M., Trzcińska, K., Witkowska, A., Ciesielska, A., Badowska-Rosłonek, K., & Kuziak, K. (2016). Structural and Physicochemical Studies of Olopatadine Hydrochloride Conformational Polymorphs. Journal of Pharmaceutical Sciences, 105(8), 2419–2426. [Link]

  • WO2007110761A2 - Polymorphic forms of olopatadine hydrochloride and methods for producing olopatadine and salts thereof - Google Patents. (n.d.).
  • Olopatadine Hydrochloride Ophthalmic Solution. (2012, February 1). USP-NF. [Link]

  • Impact of preferred orientation and strain onOlopetadine HCL by using XRD technique. - AWS. (n.d.). Retrieved January 2, 2024, from [Link]

  • 206276Orig1s000. (n.d.). accessdata.fda.gov. Retrieved January 2, 2024, from [Link]

  • Polymorphism (materials science). (2023, December 27). In Wikipedia. [Link]

  • Structural and Physicochemical Studies of Olopatadine Hydrochloride Conformational Polymorphs | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2024, from [Link]

  • UV-Spectrophotometric Estimation of Olopatadine hydrochloride in Bulk and Pharmaceutical Dosage Form by area under Curve and second Order Derivative Methods - Research Journal of Pharmacy and Technology. (n.d.). Retrieved January 2, 2024, from [Link]

  • Draft Guidance on Olopatadine Hydrochloride. (n.d.). accessdata.fda.gov. Retrieved January 2, 2024, from [Link]

  • OLOPATADINE HYDROCHLORIDE. (n.d.). gsrs. Retrieved January 2, 2024, from [Link]

  • Molecular modeling and solubility of olopatadine hydrochloride polymorphs | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2024, from [Link]

  • EP1971590A2 - Crystalline polymorphic forms of olopatadine hydrochloride and processes for their preparation - Google Patents. (n.d.).
  • Olopatadine Hydrochloride | C21H24ClNO3 | CID 5282402 - PubChem. (n.d.). Retrieved January 2, 2024, from [Link]

  • Guidance for Industry. (n.d.). FDA. Retrieved January 2, 2024, from [Link]

  • US6995186B2 - Olopatadine formulations for topical administration - Google Patents. (n.d.).

Sources

Introduction: The Pivotal Role of Mast Cell Stabilization in Allergic Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Core In Vitro Mast Cell Stabilizing Properties of Olopatadine

Mast cells are sentinel cells of the immune system, strategically located at the host's interfaces with the external environment, such as the skin, respiratory tract, and conjunctiva of the eye.[1] They are central players in the pathophysiology of Type I hypersensitivity reactions.[1] Upon encountering an allergen, cross-linking of allergen-specific Immunoglobulin E (IgE) antibodies bound to their high-affinity receptors (FcεRI) on the mast cell surface triggers a complex signaling cascade.[2][3] This culminates in degranulation—the rapid release of preformed inflammatory mediators (e.g., histamine, proteases like tryptase) and the synthesis of newly formed lipid mediators (prostaglandins, leukotrienes) and cytokines (e.g., TNF-α).[4][5] These mediators are responsible for the classic symptoms of allergic reactions, including itching, redness, swelling, and congestion.[6]

Therapeutic intervention aimed at preventing this degranulation process, known as mast cell stabilization, is a cornerstone of managing allergic diseases.[1][7] Olopatadine is a well-established therapeutic agent with a dual mechanism of action: it is both a potent and selective histamine H1 receptor antagonist and a mast cell stabilizer.[6][8][9] This guide provides a detailed technical exploration of the in vitro mast cell stabilizing properties of Olopatadine, offering insights into its mechanism, the experimental protocols used to validate its activity, and its downstream anti-inflammatory effects.

The Molecular Symphony of Mast Cell Degranulation

Understanding the efficacy of a mast cell stabilizer requires a foundational knowledge of the activation cascade it seeks to inhibit. The IgE-mediated degranulation process is a tightly regulated sequence of intracellular events initiated at the plasma membrane and culminating in the fusion of granular membranes with the cell membrane (exocytosis).

Upon FcεRI cross-linking by an allergen-IgE complex, the Src family kinases, Lyn and Fyn, are activated. This initiates the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the FcεRI receptor complex. Syk tyrosine kinase is then recruited and activated, triggering several downstream pathways critical for degranulation:[3]

  • Phosphoinositide 3-Kinase (PI3K) Pathway: PI3K activation leads to the generation of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that recruits proteins essential for degranulation and calcium signaling.[10][11][12]

  • Phospholipase Cγ (PLCγ) Activation: Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[13] This depletion of stores triggers store-operated calcium entry (SOCE), leading to a sustained increase in cytosolic Ca2+, which is an essential signal for granule exocytosis.[2][13]

  • Protein Kinase C (PKC) Activation: DAG and intracellular Ca2+ activate various isoforms of PKC, which play both pro- and anti-degranulation roles, highlighting the complexity of the signaling network.[12][14]

This cascade ensures a rapid and robust response to an allergenic threat. A visual representation of this core pathway is provided below.

MastCell_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn Lyn/Fyn (Src Kinase) FceRI->Lyn Activates Syk Syk Lyn->Syk Activates PI3K PI3K PIP3 PIP3 PI3K->PIP3 Generates PLCg PLCγ IP3 IP3 PLCg->IP3 Generates DAG DAG PLCg->DAG Generates Syk->PI3K Phosphorylates & Activates Syk->PLCg Phosphorylates & Activates Degranulation Degranulation (Mediator Release) PIP3->Degranulation Promote Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC PKC DAG->PKC Activate Ca_SOCE Sustained Ca²⁺ Influx (SOCE) Ca_ER->Ca_SOCE Depletes Stores, Leading to Ca_SOCE->PKC Activate Ca_SOCE->Degranulation Promote PKC->Degranulation Promote Workflow cluster_prep Phase 1: Cell Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Isolation 1. Isolate Mast Cells (e.g., Rat Peritoneal Lavage) Purification 2. Purify Mast Cells (e.g., Percoll Gradient) Isolation->Purification Viability 3. Assess Viability & Purity (e.g., Trypan Blue, Toluidine Blue) Purification->Viability Preincubation 4. Pre-incubate Cells (Olopatadine vs. Vehicle Control) Viability->Preincubation Stimulation 5. Stimulate Degranulation (e.g., anti-IgE, Compound 48/80) Preincubation->Stimulation Incubation 6. Incubate (e.g., 30 min at 37°C) Stimulation->Incubation Separation 7. Separate Cells & Supernatant (Centrifugation) Incubation->Separation Quantification 8. Quantify Mediator Release (e.g., Histamine ELISA, β-Hexosaminidase Assay) Separation->Quantification Calculation 9. Calculate % Inhibition Quantification->Calculation

Caption: General Workflow for In Vitro Mast Cell Stabilization Assay.
Protocol 1: Isolation and Purification of Rat Peritoneal Mast Cells (RPMCs)

Causality: RPMCs are a widely used primary cell model for degranulation studies because they can be harvested in large quantities with high purity and respond robustly to various secretagogues. [15][16]This protocol uses a density gradient centrifugation method, which separates cells based on their buoyant density, to achieve a highly purified mast cell population (>95%). [15] Materials:

  • Male Wistar rats (200-250g)

  • Ice-cold RPMI medium [17]* Percoll solution [15]* Syringes (10 mL) and needles (20G, 27G) [17]* Centrifuge tubes (50 mL)

  • Refrigerated centrifuge

Procedure:

  • Peritoneal Lavage: Humanely euthanize the rat. Inject 7-10 mL of ice-cold RPMI medium into the peritoneal cavity using a 27G needle. [17]Gently massage the abdomen for 60-90 seconds to dislodge peritoneal cells. [17]2. Cell Collection: Carefully withdraw the fluid containing the cells using a 20G cannula and transfer it to a 50 mL centrifuge tube kept on ice. [17]3. Initial Centrifugation: Centrifuge the cell suspension at approximately 300 x g for 5 minutes at 4°C. [17]Discard the supernatant.

  • Density Gradient Purification: Gently resuspend the cell pellet in a suitable buffer. Carefully layer the cell suspension onto a Percoll density gradient prepared according to manufacturer specifications or established protocols. [15]5. Isopycnic Centrifugation: Centrifuge at a force and time sufficient to separate the cell populations (e.g., 400 x g for 20 minutes). Mast cells, being dense, will form a distinct band or pellet. [15]6. Washing: Carefully aspirate the purified mast cell layer, transfer to a new tube, and wash twice with fresh medium to remove any remaining Percoll.

  • Purity and Viability Assessment: Resuspend the final pellet. Perform a cell count using a hemocytometer and assess viability via Trypan Blue exclusion. Assess purity by staining an aliquot with Toluidine Blue, which specifically stains mast cell granules metachromatically (purple-red). A purity of >95% is desired for functional assays.

Protocol 2: In Vitro Mast Cell Degranulation and Inhibition Assay

Causality: This protocol provides a self-validating system by including multiple controls. The "Spontaneous Release" control establishes the baseline mediator leakage from healthy, unstimulated cells. The "Maximum Release" control, achieved by cell lysis, defines the 100% value for total mediator content. The "Stimulated Control" shows the degranulation capacity in the absence of any inhibitor. The test compound's effect is then measured against this robust framework.

Materials:

  • Purified mast cells (from Protocol 1)

  • Tyrode's buffer or similar physiological salt solution

  • Olopatadine hydrochloride stock solution

  • Stimulating agent: Compound 48/80 (non-immunological) or anti-IgE antibody (immunological)

  • Triton X-100 (for cell lysis)

  • Microcentrifuge tubes and 96-well plates

Procedure:

  • Cell Plating: Adjust the purified mast cell concentration to 1 x 10^6 cells/mL in buffer. Aliquot cells into microcentrifuge tubes for each condition.

  • Pre-incubation with Olopatadine:

    • Add varying concentrations of Olopatadine (e.g., 1 µM to 1000 µM) to the respective tubes. [18] * For the control tubes, add an equivalent volume of the vehicle (buffer).

    • Incubate all tubes for 30 minutes at 37°C. [18]3. Degranulation Induction:

    • Test and Stimulated Control Groups: Add the stimulating agent (e.g., Compound 48/80 at 10 µg/mL) to the tubes pre-incubated with Olopatadine and the vehicle-only tubes.

    • Spontaneous Release Control: Add an equivalent volume of buffer instead of the stimulant.

    • Maximum Release Control: Add Triton X-100 to a final concentration of 0.5% to lyse the cells.

  • Incubation: Incubate all tubes for an additional 30 minutes at 37°C to allow for degranulation.

  • Termination: Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatants, which contain the released mediators, for quantification.

Protocol 3: Quantification of Mediator Release (β-Hexosaminidase Assay)

Causality: β-hexosaminidase is an enzyme stored in mast cell granules and is released in parallel with histamine during degranulation. [2]Its enzymatic activity can be measured using a simple and cost-effective colorimetric assay, making it an excellent surrogate marker for quantifying degranulation. [2] Materials:

  • Supernatants from Protocol 2

  • Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer

  • Stop solution (e.g., NaOH or glycine-carbonate buffer)

  • 96-well microplate reader

Procedure:

  • Plate Setup: Pipette an aliquot of each supernatant into a 96-well plate.

  • Substrate Addition: Add the pNAG substrate solution to each well and incubate at 37°C for 60-90 minutes. The β-hexosaminidase will cleave the substrate, producing a yellow-colored product (p-nitrophenol).

  • Reaction Termination: Add the stop solution to each well to halt the enzymatic reaction and enhance the color.

  • Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation:

    • Correct all readings by subtracting the blank (buffer only) value.

    • Calculate the percentage of mediator release for each sample using the formula: % Release = [(Sample OD - Spontaneous Release OD) / (Maximum Release OD - Spontaneous Release OD)] x 100

    • Calculate the percentage of inhibition for each Olopatadine concentration: % Inhibition = [1 - (% Release with Olopatadine / % Release of Stimulated Control)] x 100

Downstream Anti-Inflammatory Consequences

The stabilizing effect of Olopatadine on mast cells has significant downstream consequences for the broader allergic inflammatory environment. By inhibiting the release of TNF-α, Olopatadine indirectly modulates the behavior of other resident cells. For instance, TNF-α released from mast cells is known to upregulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on conjunctival epithelial cells. [18]ICAM-1 is an adhesion molecule that facilitates the recruitment of other inflammatory cells, like eosinophils and neutrophils, to the site of the allergic reaction. [19][20] In vitro co-culture experiments have demonstrated that by pre-treating mast cells with Olopatadine, the ability of their supernatant to upregulate ICAM-1 on epithelial cells is significantly blocked. [18]This demonstrates that Olopatadine's mast cell stabilizing action breaks a critical link in the inflammatory cascade, preventing the amplification of the allergic response. [18][21]

Conclusion

Olopatadine's clinical efficacy in treating allergic conditions is firmly grounded in its dual-action mechanism. This guide has detailed the in vitro evidence and methodologies that substantiate its profound mast cell stabilizing properties. By inhibiting the degranulation cascade, Olopatadine effectively prevents the release of a wide array of pro-inflammatory mediators, most notably histamine and TNF-α. This action not only provides immediate relief from symptoms by blocking histamine's effects but also curtails the progression of the inflammatory response by preventing the recruitment of other immune cells. The robust in vitro protocols described herein form the basis for evaluating and understanding the activity of mast cell stabilizing agents, providing a clear line of sight from molecular mechanism to therapeutic benefit.

References

  • What is the mechanism of Olopatadine Hydrochloride? - Patsnap Synapse. (2024).
  • Mechanism of action of olopatadine in allergic conjunctivitis. (2023). Pharmacy Magazine.
  • Clinical Profile of Olopatadine Hydrochloride 0.1% Ophthalmic Solution. GlobalRx.
  • Mast Cell Stabilization and Anti-Histamine Effects of Olopatadine Ophthalmic Solution: a Review of Pre-Clinical and Clinical Research. (2005). Redorbit.
  • Olopatadine | C21H23NO3 | CID 5281071. PubChem - NIH.
  • Comprehensive review of olopatadine: the molecule and its clinical entities. (2010). PubMed.
  • Olopatadine: a drug for allergic conjunctivitis targeting the mast cell. (2010). PubMed.
  • Mast cell stabilization and anti-histamine effects of olopatadine ophthalmic solution: a review of pre-clinical and clinical research. (2005).
  • Olopatadine inhibits anti-immunoglobulin E-stimulated conjunctival mast cell upregulation of ICAM-1 expression on conjunctival epithelial cells. (2003). PubMed.
  • Olopatadine: a drug for allergic conjunctivitis targeting the mast cell. (2010). Taylor & Francis Online.
  • Studies on the specific degranulation of mast cell sensitized by several allergens in vitro. (2009). Cellular & Molecular Immunology.
  • Mast-Cell Stabilizing Effects of Olopatadine following Allergen Challenge in Humans. (2001).
  • In vitro models of human mast cells: How to get more and better with induced pluripotent stem cells? (2021).
  • Double-masked, randomized, placebo-controlled clinical study of the mast cell-stabilizing effects of treatment with olopatadine in the conjunctival allergen challenge model in humans. (2004). PubMed.
  • Multiple action agents and the eye: do they really stabilize mast cells? (2005). PubMed.
  • Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olop
  • Olopatadine inhibits TNFalpha release from human conjunctival mast cells. (2000). PubMed.
  • Mast Cell Assays.
  • Isolation of Rat Peritoneal Mast Cells by Centrifugation on Density Gradients of Percoll. (1980). Journal of Immunological Methods.
  • Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays. (2018). Journal of Visualized Experiments.
  • Ocular anti-allergic compounds selectively inhibit human mast cell cytokines in vitro and conjunctival cell infiltr
  • The multiple roles of phosphoinositide 3-kinase in mast cell biology. (2006). PubMed.
  • Real-time imaging of mast cell degranulation in vitro and in vivo. (2016). PubMed.
  • [An in vitro study on substance P-stimulated neuro-immune mechanism of mast cell degranul
  • Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranul
  • The multiple roles of phosphoinositide 3-kinase in mast cell biology. (2006). PMC - PubMed Central.
  • Transient targeting of phosphoinositide 3-kinase acts as a roadblock in mast cells' route to allergy. (2013). PubMed.
  • Generation, Isolation, and Maintenance of Rodent Mast Cells and Mast Cell Lines. (2009).
  • Olopatadine inhibits exocytosis in rat peritoneal mast cells by counteracting membrane surface deform
  • Mast cells' pathways targeted in anaphylaxis therapy. (2022).
  • Protein Kinase C-δ Is a Negative Regulator of Antigen-Induced Mast Cell Degranulation. (2005). Molecular and Cellular Biology.
  • Protein kinase C modulates immunoglobulin E-mediated activation of human mast cells from lung and skin. I. Pharmacologic inhibition. (1991). PubMed.
  • Viability and recovery from degranulation of isolated rat peritoneal mast cells. (1987). PubMed.
  • Olopatadine ophthalmic solution suppresses substance P release in the conjunctivitis models. (2014). PMC - PubMed Central.
  • Antihistamine and Dual Acting Antihistamine Mast Cell Stabilizers Executive Summary. (2017). Health.mil.
  • REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? (2000).

Sources

Technical Guide: Solubility and Stability Profiling of (E)-Olopatadine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility and stability profiling of (E)-Olopatadine Hydrochloride , the geometric isomer (trans) of the active pharmaceutical ingredient (API) Olopatadine Hydrochloride (cis/Z-isomer).

While the (Z)-isomer is the therapeutically active antihistamine, the (E)-isomer (often designated as Impurity A or Related Compound A) is a critical quality attribute (CQA). Understanding its physicochemical behavior is mandatory for method development, impurity profiling, and shelf-life determination.

Executive Summary & Stereochemical Context

Olopatadine Hydrochloride exists as two geometric isomers due to the double bond at the C11 position of the dibenz[b,e]oxepin ring system.

  • Active Drug: (Z)-Olopatadine HCl (Cis-configuration). Kinetic product, higher energy.

  • Target Analyte: (E)-Olopatadine HCl (Trans-configuration).[1] Thermodynamic product, lower energy.

This guide focuses on the (E)-isomer , primarily used as a reference standard for impurity quantification. Because the (E)-isomer is thermodynamically more stable, the (Z)-isomer tends to isomerize into the (E)-form under stress (thermal/photolytic), making the stability study of the (E)-isomer essential for establishing "mass balance" in forced degradation studies.

Stereochemical Structure Analysis
  • (Z)-Isomer: The propylidene side chain and the oxepin oxygen are on the same side.

  • (E)-Isomer: The propylidene side chain and the oxepin oxygen are on opposite sides.

  • Implication: The (E)-isomer generally exhibits higher lattice energy and potentially lower aqueous solubility compared to the (Z)-isomer, affecting extraction protocols during analysis.

Physicochemical Profiling

Solubility Profile

(E)-Olopatadine HCl is a zwitterionic molecule containing a carboxylic acid (pKa ~4.0) and a tertiary amine (pKa ~9.5). Its solubility is heavily pH-dependent.

Table 1: Solubility Profile of (E)-Olopatadine HCl (Reference Data)

Solvent MediumSolubility Estimate (mg/mL)Mechanistic Insight
Water (pH 7.0) ~0.5 - 1.0 mg/mLLimited by zwitterionic charge neutralization.
0.1 N HCl (pH 1.2) > 10 mg/mLHigh solubility due to protonation of the tertiary amine.
0.1 N NaOH (pH 12) > 5 mg/mLSoluble as the carboxylate anion.
Methanol/Ethanol Freely Soluble (>20 mg/mL)Preferred solvents for stock solution preparation.
DMSO > 25 mg/mLIdeal for cryopreservation or non-aqueous assays.

Critical Application Note: When preparing analytical standards of the (E)-isomer, avoid neutral aqueous diluents. Use 0.1% Formic Acid in Water:Acetonitrile (50:50) to ensure complete solubilization and prevent precipitation in the HPLC injector.

Intrinsic Stability

The (E)-isomer is the "terminal" thermodynamic sink in the isomerization pathway.

  • Thermal Stability: Highly stable. Unlike the (Z)-isomer, the (E)-isomer does not readily isomerize back to (Z) under heat.

  • Photostability: Susceptible to photo-equilibrium. Under UV light, a mixture of (E) and (Z) will eventually reach a photostationary state (PSS), typically favoring the (E)-isomer but containing measurable (Z).

Degradation Pathways & Mechanisms

Understanding how the (E)-isomer interacts with the drug product's stability profile is crucial. The following diagram illustrates the interconversion and degradation logic.

Olopatadine_Degradation Z_Iso (Z)-Olopatadine HCl (Active Drug) E_Iso (E)-Olopatadine HCl (Impurity A / Thermodynamic Sink) Z_Iso->E_Iso Isomerization (Heat/Acid/Light) N_Oxide Olopatadine N-Oxide (Oxidative Degradant) Z_Iso->N_Oxide Oxidation (H2O2) Cyclic Cyclized Dehydration Products Z_Iso->Cyclic Acid Hydrolysis E_Iso->Z_Iso Photo-Isomerization (UV Light only) E_Iso->N_Oxide Oxidation

Figure 1: Degradation pathway showing the thermodynamic shift from the Active (Z) to the Stable (E) isomer.

Experimental Protocols

Protocol: pH-Dependent Solubility Determination (Shake-Flask Method)

Objective: Determine the precise saturation solubility of (E)-Olopatadine HCl across the physiological pH range.

Reagents:

  • Buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (PBS).

  • (E)-Olopatadine HCl Reference Standard (>99% purity).

Workflow:

  • Preparation: Add excess (E)-Olopatadine HCl solid (~50 mg) to 5 mL of each buffer in amber glass vials.

  • Equilibration: Agitate at 25°C ± 0.5°C for 24 hours using an orbital shaker (200 rpm).

  • Filtration: Filter supernatant through a 0.22 µm PVDF syringe filter. Discard the first 1 mL of filtrate to account for filter adsorption.

  • Quantification: Dilute filtrate with Mobile Phase and analyze via HPLC (Method described in Section 5).

  • Calculation:

    
    
    
Protocol: Forced Degradation (Stress Testing)

Objective: Confirm the stability of the (E)-isomer and its separation from the (Z)-isomer.

Table 2: Stress Conditions

Stress TypeConditionDurationExpected Outcome for (E)-Isomer
Acid Hydrolysis 1N HCl, 60°C4 HoursStable (Minimal degradation).
Base Hydrolysis 1N NaOH, 60°C4 HoursStable.
Oxidation 3% H₂O₂2 HoursFormation of (E)-Olopatadine N-oxide.
Thermal 80°C (Solid State)7 DaysStable (No conversion to Z).
Photolytic 1.2 million lux hours--Partial conversion to (Z)-isomer (Photo-equilibrium).

Analytical Methodology (HPLC)

To accurately study the (E)-isomer, the analytical method must resolve it from the (Z)-isomer. Isomers often co-elute on standard C18 columns if the mobile phase is not optimized.

Optimized HPLC Conditions:

  • Column: C18 (e.g., Inertsil ODS-3V or Kromasil C18), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Buffer: 0.05 M Potassium Dihydrogen Phosphate (pH 3.0 with Orthophosphoric acid).

    • Organic: Acetonitrile.[2]

    • Ratio: 60:40 (Buffer:Acetonitrile) - Isocratic mode is preferred for isomer resolution.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 220 nm (maximum absorption for the tricyclic system).

  • Retention Time (Approx):

    • (Z)-Olopatadine: ~12 min

    • (E)-Olopatadine: ~14 min (The trans isomer typically elutes later on C18 due to flatter planarity and better interaction with the stationary phase).

Analytical_Workflow Start Start: Sample Preparation Dissolve Dissolve in Diluent (Water:ACN 50:50) Start->Dissolve Filter Filter (0.22 µm PVDF) Dissolve->Filter Inject Inject into HPLC (C18 Column, pH 3.0) Filter->Inject Check Check Resolution (Rs) between E and Z peaks Inject->Check Pass Rs > 2.0 Proceed to Quant Check->Pass Yes Fail Rs < 2.0 Adjust Mobile Phase Check->Fail No Fail->Inject Decrease Organic %

Figure 2: Analytical workflow for ensuring specificity between geometric isomers.

References

  • Basniwal, P. K., & Jain, D. (2014). Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. Journal of Chromatographic Science. Retrieved from [Link]

  • Pharmaffiliates. (2024). (E)-Olopatadine Hydrochloride Reference Standard. Retrieved from [Link][3][4][5][6][7]

  • U.S. Food and Drug Administration (FDA). (2015). NDA 206276 Chemistry Review: Olopatadine Hydrochloride Ophthalmic Solution. Retrieved from [Link]

  • SynZeal Research. (2024). Olopatadine E-Isomer (USP) Characterization. Retrieved from [Link][3][4][6]

Sources

Optimizing the Dibenz[b,e]oxepin Scaffold: A Technical Guide to Olopatadine and Next-Generation Derivative Research

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide designed for researchers and medicinal chemists. It synthesizes historical structure-activity relationship (SAR) data with modern synthetic methodologies and theoretical derivative exploration.

Executive Summary: The "Dual-Action" Scaffold

Olopatadine (KW-4679) represents a pinnacle in the optimization of the tricyclic dibenz[b,e]oxepin system. Unlike its predecessor, doxepin, which exhibits significant central nervous system (CNS) penetration and non-selectivity, Olopatadine was engineered with a specific carboxylate "anchor" that restricts blood-brain barrier (BBB) permeability while maintaining picomolar affinity for the Histamine H1 receptor.

This guide analyzes the early-phase research logic that defines this scaffold, focusing on the critical stereochemical requirements (Z-isomerism), synthetic pathways for derivative generation, and the exploration of bioisosteres for next-generation analogs.

Structural Architecture & SAR Analysis

The pharmacological potency of Olopatadine derivatives hinges on three pharmacophoric pillars. Altering these without compensatory adjustments typically results in a loss of potency or selectivity.

The Tricyclic Core (Dibenz[b,e]oxepin)

The tricyclic system provides the necessary lipophilicity and geometric constraint to fit the hydrophobic pocket of the G-protein coupled receptor (GPCR).

  • Modification Risk: Saturation of the central ring (removing the double bond) drastically reduces affinity.

  • Derivative Potential: Substitution on the aromatic rings (positions 8 or 9) with electron-withdrawing groups (F, Cl) has been explored to modulate metabolic stability (CYP450 interaction) without ablating binding.

The Side Chain (C11): Stereochemical Imperative

The alkylidene side chain is the primary driver of H1 receptor interaction.

  • The Z-Isomer Rule: Olopatadine is the (Z)-isomer. Research indicates that while the (E)-isomer possesses similar affinity (

    
    ), it lacks the specific interaction with Glu181  in the transmembrane region of the H1 receptor. This interaction is hypothesized to be responsible for the "non-competitive" binding behavior and long residence time of the Z-isomer.
    
  • Causality: The protonated amine of the (Z)-isomer forms a salt bridge with Glu181, locking the receptor in an inactive state. The (E)-isomer cannot achieve this precise spatial alignment.

The Carboxyl Anchor (C2)

The addition of the acetic acid moiety at position 2 is the "Doxepin-to-Olopatadine" switch.

  • Function: It creates a zwitterionic character at physiological pH, preventing passive diffusion across the BBB.

  • Bioisosteres: Early-phase research suggests replacing the carboxylic acid with tetrazoles or hydroxamic acids to improve oral bioavailability or alter tissue distribution while maintaining peripheral selectivity.

Visualization: Pharmacophore Logic

SAR_Logic Core Dibenz[b,e]oxepin Core (Hydrophobic Scaffold) Target H1 Receptor Interaction Core->Target Hydrophobic Pocket Fit Deriv1 Derivative Area 1: Ring Halogenation (F/Cl) Core->Deriv1 SideChain C11 Side Chain (Z)-3-(dimethylamino)propylidene SideChain->Target Glu181 Salt Bridge (Critical for Residence Time) Anchor C2 Carboxyl Group (Acetic Acid Moiety) Anchor->Target Peripheral Selectivity (Excludes CNS) Deriv2 Derivative Area 2: Acid Bioisosteres (Tetrazoles) Anchor->Deriv2

Caption: Pharmacophoric dissection of Olopatadine showing critical binding interactions and zones for derivative exploration.

Synthetic Methodologies for Derivatives

Researchers developing new derivatives must choose between the "Classic" route (robust but non-selective) and "Modern" routes (stereoselective).

Pathway A: The Wittig Olefination (Classic)

This is the standard industrial route but requires rigorous downstream purification to remove the inactive (E)-isomer.

  • Precursor: Isoxepac (6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid).[1][2]

  • Reagent: 3-(Dimethylamino)propyltriphenylphosphonium bromide + n-BuLi.[1]

  • Outcome: Mixture of Z/E isomers (typically 1:2 to 1:1 ratio).

  • Limitation: High waste; requires fractional crystallization or chromatography.

Pathway B: Palladium-Catalyzed Cyclization (Modern/Stereoselective)

For early-phase research where high purity of novel derivatives is required without extensive purification, this route is superior.

  • Mechanism: Intramolecular Heck-type cyclization of an alkyne intermediate.[3]

  • Advantage: The geometry of the alkyne precursor directs the cyclization to yield the (Z)-isomer almost exclusively.

Protocol: Stereoselective Synthesis of (Z)-Derivatives

Use this protocol for synthesizing C2-modified derivatives.

Reagents:

  • Precursor: 2-bromo-benzyl ether derivative (alkyne substituted).

  • Catalyst:

    
     (5 mol%).
    
  • Ligand:

    
     (20 mol%).
    
  • Base:

    
     or Piperidine.
    
  • Solvent: DMF or

    
    .
    

Step-by-Step Workflow:

  • Preparation: Dissolve the alkyne precursor (1.0 eq) in degassed DMF (0.1 M concentration).

  • Catalyst Addition: Add

    
    , 
    
    
    
    , and base under Argon atmosphere.
  • Cyclization: Heat to 80°C for 4–6 hours. Monitor by TLC/LC-MS for disappearance of the alkyne peak.

  • Workup: Quench with water, extract with EtOAc.

  • Validation:

    
    -NMR is critical here. The olefinic proton of the (Z)-isomer typically appears upfield relative to the (E)-isomer due to the shielding effect of the tricyclic ring.
    

Pharmacological Profiling: The Self-Validating System

To validate a new derivative, it must be benchmarked against Olopatadine using a kinetic binding assay, not just an equilibrium


 assay.
Why Residence Time Matters

Olopatadine's efficacy is linked to its long residence time on the receptor. A derivative with high affinity (


) but fast dissociation (

) will likely fail in efficacy models.
Protocol: Kinetic Binding Assay (Radioligand)

Objective: Determine dissociation rate constant (


) of the derivative.
  • Equilibration: Incubate H1-receptor membranes (CHO cell line) with

    
    -Pyrilamine (2 nM) and the test derivative (at 
    
    
    
    ) for 60 min.
  • Dissociation Trigger: Add massive excess (10

    
    M) of unlabeled histamine or olopatadine to block re-binding.
    
  • Sampling: Aliquot samples at t = 0, 2, 5, 10, 30, 60, 120 min.

  • Filtration: Rapidly filter through GF/B filters using a cell harvester.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Target:

      
       min (comparable to Olopatadine).
      

Quantitative Data Summary

Compound ClassModificationH1 Affinity (

, nM)
Selectivity (H1 vs Muscarinic)BBB PenetrationNotes
Olopatadine (Z) None (Parent)~16>1000xLowReference Standard
(E)-Isomer Geometric~16-20>1000xLowFast dissociation (Poor efficacy)
Doxepin No C2-COOH< 1PoorHighSedative side effects
Amide Derivs. C2-CONHR20-50HighLow-MediumPotential for improved oral bioavail.
Tetrazoles C2-CN4HVariableHighLowAcid bioisostere; metabolic stability?

References

  • Ohshima, E., et al. (1992). Synthesis and antiallergic activity of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives.[1][4] Journal of Medicinal Chemistry.[4][5] Link

  • Ohmori, K., et al. (2002). Pharmacological, Pharmacokinetic and Clinical Properties of Olopatadine Hydrochloride. Japanese Journal of Pharmacology. Link

  • Nonaka, H., et al. (2025). Molecular modeling and QSAR-based design of histamine receptor ligands. (Contextual Reference on Binding Modes). Link

  • Kyowa Hakko Kirin Co. Patents regarding process synthesis of Olopatadine (Wittig vs Palladium routes).Link

  • Alcon Laboratories. Olopatadine formulations and clinical data (Patanol/Pataday).[6]Link

Sources

Methodological & Application

UPLC method development for (E)-Olopatadine analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rapid Quantification of (E)-Olopatadine Impurity in Olopatadine Hydrochloride using UPLC-PDA

Abstract

This application note details a robust Ultra-Performance Liquid Chromatography (UPLC) protocol for the separation and quantification of the (E)-isomer impurity (trans-isomer) in Olopatadine Hydrochloride drug substances. While Olopatadine (Z-isomer) is the active antihistaminic agent, its geometric isomer, (E)-Olopatadine, is a process-related impurity and degradation product that must be strictly controlled under ICH Q3A/B guidelines. This method utilizes a sub-2 µm C18 stationary phase and acidic phosphate buffering to achieve a resolution (


) > 3.0 between the critical isomeric pair in under 6 minutes, significantly improving upon traditional HPLC run times of 30+ minutes.

Introduction & Scientific Rationale

The Isomer Challenge: Olopatadine HCl possesses an exocyclic double bond, creating two geometric isomers:

  • Z-Isomer (Cis): The active pharmaceutical ingredient (API).

  • E-Isomer (Trans): A related substance (USP Related Compound B) with different pharmacological potency and toxicity profiles.

Why UPLC? Traditional HPLC methods (e.g., USP monographs) often use isocratic elution on 5 µm columns, resulting in run times exceeding 30 minutes to resolve the isomers due to their similar hydrophobicities. UPLC leverages high backpressure tolerance (up to 15,000 psi) to use sub-2 µm particles. This increases the theoretical plate count (


), allowing for sharper peaks, lower Limits of Quantitation (LOQ), and faster analysis without sacrificing the critical resolution between the Z and E forms.

Mechanistic Strategy:

  • pH Control: Olopatadine contains a tertiary amine (

    
    ). Using a low pH (3.0) buffer ensures the amine is fully protonated (
    
    
    
    ). This prevents secondary interactions with residual silanols on the silica surface, which causes peak tailing.
  • Stationary Phase: A C18 ligand with Ethylene Bridged Hybrid (BEH) technology is selected to resist the acidic mobile phase and provide the hydrophobic selectivity required to distinguish the spatial arrangement of the tricyclic ring systems of the Z and E isomers.

Method Development Workflow

The following diagram illustrates the decision logic used to arrive at the final protocol.

MethodDevelopment Start Start: Olopatadine Isomer Separation ColumnSelect Stationary Phase Screening (Selectivity) Start->ColumnSelect MobilePhase pH Selection (Peak Shape) ColumnSelect->MobilePhase C18 Selected (High Hydrophobicity) MobilePhase->ColumnSelect If Tailing > 1.5 OrganicMod Modifier Selection (Backpressure/Elution) MobilePhase->OrganicMod pH 3.0 (Phosphate) Protonates Amine Optimization Gradient Optimization (Resolution vs. Speed) OrganicMod->Optimization Acetonitrile (Low Viscosity) Optimization->OrganicMod If Rs < 2.0 FinalMethod Final UPLC Protocol Optimization->FinalMethod Rs > 3.0 Run Time < 6 min

Caption: Decision tree for optimizing the separation of geometric isomers (Z vs E) focusing on pH control and steric selectivity.

Experimental Protocol

Instrumentation & Conditions
  • System: Waters ACQUITY UPLC H-Class or Agilent 1290 Infinity II.

  • Detector: PDA/DAD at 220 nm (Trace Impurity) and 299 nm (Assay).

    • Note: 220 nm provides higher sensitivity for the E-isomer impurity; 299 nm is more selective for the main Olopatadine peak.

Chromatographic Conditions
ParameterSettingRationale
Column BEH C18, 2.1 x 50 mm, 1.7 µmMaximizes efficiency per unit length; withstands low pH.
Column Temp 35°CImproves mass transfer kinetics, sharpening peaks.
Mobile Phase A 10 mM Potassium Phosphate (pH 3.0) + 0.1% Triethylamine (TEA)TEA acts as a sacrificial base to mask silanols, ensuring symmetry.
Mobile Phase B Acetonitrile (100%)Lower viscosity than methanol, enabling higher flow rates.
Flow Rate 0.5 mL/minOptimal linear velocity for 1.7 µm particles.
Injection Vol 2.0 µLLow volume prevents band broadening ("solvent effect").
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurveEvent
0.008515InitialEquilibration
4.006535Linear (6)Elution of E and Z isomers
4.501090Linear (6)Column Wash
5.508515Linear (6)Re-equilibration
6.008515HoldEnd of Run

Sample Preparation

Standard Solution:

  • Dissolve Olopatadine HCl Reference Standard in Mobile Phase A:Acetonitrile (70:30).

  • Final Concentration: 0.1 mg/mL.

Impurity Spiking Solution (System Suitability):

  • Spike the Standard Solution with (E)-Olopatadine (USP Related Compound B) to a concentration of 0.5% (0.0005 mg/mL).

Results & Validation Criteria

System Suitability Parameters

The following criteria must be met to ensure the method is valid for release testing.

ParameterAcceptance CriteriaTypical Result
Resolution (

)
NLT 2.0 (between E and Z isomers)3.8
Tailing Factor (

)
NMT 1.5 (Olopatadine peak)1.1
Plate Count (

)
NLT 5000> 8500
% RSD (n=6) NMT 2.0%0.4%

Note: The E-isomer typically elutes before the Z-isomer (Main Peak) in this reverse-phase system.

Linearity and Sensitivity
  • Linearity:

    
     over the range of 0.05% to 150% of the target concentration.
    
  • LOD (Limit of Detection): 0.03 µg/mL (S/N ratio

    
     3).
    
  • LOQ (Limit of Quantitation): 0.10 µg/mL (S/N ratio

    
     10).
    

Analytical Workflow Diagram

Workflow Prep Sample Preparation (Dissolve in 70:30 Buffer:ACN) SystemCheck System Suitability Injection (Check Resolution > 2.0) Prep->SystemCheck SystemCheck->Prep Fail (Re-prep) Inject Sample Injection (2.0 µL) SystemCheck->Inject Pass Separation UPLC Separation (Gradient Elution) Inject->Separation Detection PDA Detection (Extract 220 nm) Separation->Detection Analysis Data Processing (Calc % Impurity) Detection->Analysis

Caption: Step-by-step analytical workflow from sample preparation to final impurity calculation.

Troubleshooting & Optimization

  • Issue: Poor Resolution between E and Z isomers.

    • Cause: Gradient slope is too steep.

    • Fix: Decrease the %B ramp rate between 1.0 and 4.0 minutes.

  • Issue: Peak Tailing on Olopatadine (Main Peak).

    • Cause: Secondary silanol interactions.

    • Fix: Ensure the Mobile Phase pH is strictly 3.0. If tailing persists, increase TEA concentration to 0.2% or switch to a fresh BEH C18 column.

  • Issue: Baseline Drift at 220 nm.

    • Cause: Phosphate buffer absorption or impurity in ACN.

    • Fix: Use HPLC-grade Phosphate salts and "Gradient Grade" Acetonitrile.

References

  • United States Pharmacopeia (USP). Olopatadine Hydrochloride Monograph: Related Compounds.[1] USP-NF.[1]

  • Rele, R. V., & Warkar, C. B. (2011). Application of High Performance Liquid Chromatographic Technique for Olopatadine Hydrochloride and its Impurity in Ophthalmic Solution.[2] TSI Journals.

  • Balamuralikrishna, K., et al. Stability-indicating RP-HPLC Method for the Simultaneous Estimation of Olopatadine and its Impurities. Journal of Pharmaceutical Analysis.

  • Sigma-Aldrich. Olopatadine Related Compound B (E-Isomer) Reference Standard.

Sources

Application Note: Benchmarking Olopatadine in Preclinical Models of Allergic Conjunctivitis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Allergic conjunctivitis (AC) is the most common ocular allergy, characterized by IgE-mediated mast cell degranulation. In preclinical drug development, Olopatadine hydrochloride (typically 0.1% or 0.2% ophthalmic solution) is the industry-standard positive control. Its dual mechanism of action—acting as both a mast cell stabilizer and a selective histamine H1 receptor antagonist—makes it the benchmark for validating new therapeutic candidates.

This guide provides standardized protocols for the two most robust animal models: the Murine Active Anaphylaxis Model (for immunological and late-phase evaluation) and the Guinea Pig Vascular Permeability Model (for immediate-phase edema and histamine response).

Mechanism of Action & Rationale

Olopatadine’s efficacy stems from its ability to intervene at two distinct points in the allergic cascade.[1] Understanding this is crucial for interpreting data when comparing novel compounds.

Interactive Pathway Diagram

The following diagram illustrates the dual intervention points of Olopatadine within the conjunctival allergic response.

Olopatadine_MOA Allergen Allergen (Antigen) IgE IgE Cross-linking Allergen->IgE MastCell Conjunctival Mast Cell IgE->MastCell Degranulation Degranulation MastCell->Degranulation Mediators Histamine / Leukotrienes Degranulation->Mediators H1Receptor H1 Receptor (Nerve/Vascular Endothelium) Mediators->H1Receptor Symptoms Itching, Hyperemia, Chemosis H1Receptor->Symptoms Olopatadine Olopatadine (Dual Action) Olopatadine->MastCell Stabilization Olopatadine->H1Receptor Antagonism

Figure 1: Dual mechanism of action of Olopatadine.[2] It stabilizes the mast cell membrane to prevent degranulation and competitively blocks H1 receptors on the ocular surface.

Model Selection Matrix

Select the appropriate model based on the specific phase of the allergic response you wish to investigate.

FeatureMouse Model (Active Anaphylaxis)Guinea Pig Model (Histamine/Passive)
Primary Mechanism IgE-mediated (Th2 dominant)Histamine-induced vascular leakage
Key Readout Eosinophil infiltration, Cytokines, ScratchingChemosis (Edema), Evans Blue Dye leakage
Olopatadine Role Validates anti-inflammatory & anti-itch efficacyValidates vascular permeability inhibition
Duration 28+ Days (Sensitization required)1-2 Days (Acute challenge)
Best For Late-phase reaction, chronic allergyImmediate-phase reaction, screening

Protocol A: Murine Active Anaphylaxis Model

Objective: To evaluate the efficacy of Olopatadine on clinical signs (itching/redness) and cellular infiltration (eosinophils).[3]

Materials
  • Animals: BALB/c mice (Female, 6-8 weeks).

  • Sensitization: Ovalbumin (OVA) Grade V + Aluminum Hydroxide (Alum).

  • Challenge: OVA dissolved in PBS.

  • Control: Olopatadine HCl 0.1% Ophthalmic Solution.[4]

Experimental Workflow

The following timeline details the sensitization and challenge phases.

Mouse_Protocol_Timeline Day0 Day 0 Sensitization (IP) OVA + Alum Day14 Day 14 Booster (IP) OVA + Alum Day0->Day14 Day28 Days 28-30 Topical Challenge OVA Drops Day14->Day28 Readout Readouts Scratching (Immed) Histology (24h) Day28->Readout Treatment Treatment Olopatadine 0.1% (15-30 min pre-challenge) Treatment->Day28

Figure 2: Timeline for OVA-induced allergic conjunctivitis in BALB/c mice.

Step-by-Step Methodology
  • Systemic Sensitization (Day 0 & 14):

    • Inject mice intraperitoneally (IP) with 200 µL of saline containing 10-50 µg OVA and 1-2 mg Alum.

    • Note: BALB/c mice are preferred due to their Th2-biased immune response.

  • Topical Challenge (Day 28+):

    • Prepare a 5% (50 mg/mL) OVA solution in sterile PBS.

    • Instill 5-10 µL of OVA solution into the conjunctival sac of both eyes.

  • Olopatadine Administration (Positive Control):

    • Apply 5 µL of 0.1% Olopatadine topically to the eye 15 to 30 minutes prior to the OVA challenge.

    • Control Group: Administer PBS vehicle.

  • Clinical Scoring (Immediate Phase: 0-20 mins):

    • Observe behavior for 15-20 minutes. Count scratching bouts (hind paw scratching the eye).

    • Score clinical signs using a slit lamp or stereomicroscope.

    Table 2: Clinical Scoring System (0-3 Scale)

    Score Hyperemia (Redness) Chemosis (Edema)
    0 Normal vessels No swelling
    1 Mild dilation Mild swelling of eyelids
    2 Moderate dilation Moderate swelling, difficult to open eye

    | 3 | Severe dilation (diffuse red) | Severe swelling, eye closed |

  • Histological Analysis (Late Phase: 24 hours):

    • Sacrifice animals 24 hours post-challenge.

    • Collect whole eyes with eyelids (Harderian gland intact).

    • Fix in 10% formalin, embed in paraffin, and stain with Giemsa to quantify eosinophils.

Protocol B: Guinea Pig Histamine-Induced Permeability

Objective: To quantify the inhibition of vascular leakage (edema) using Evans Blue dye.[5][6] This model specifically isolates the H1-antagonist potency of Olopatadine.[1]

Materials
  • Animals: Hartley Guinea Pigs (Male, 300-400g).

  • Tracer: Evans Blue Dye (1% solution in saline).

  • Challenge: Histamine diphosphate (0.1% - 1.0%) or Antigen (if sensitized).

Step-by-Step Methodology
  • Dye Administration:

    • Anesthetize the animal.

    • Inject Evans Blue dye (20-30 mg/kg) intravenously via the marginal ear vein or saphenous vein.

  • Drug Treatment:

    • Apply 20-30 µL of 0.1% Olopatadine to the right eye.

    • Apply Vehicle (PBS) to the left eye (internal control).

    • Wait Time: 30 minutes (standard) or up to 16 hours (to test duration of action).[5]

  • Challenge:

    • Instill 10-20 µL of Histamine solution into the conjunctival sac of both eyes.

    • Alternatively, use subconjunctival injection (more robust response) of 100 µL histamine.

  • Quantification (30 mins post-challenge):

    • Sacrifice the animal.[5][6]

    • Excise the conjunctival tissue.

    • Extraction: Incubate tissue in formamide at 60°C for 24 hours to extract the dye.

    • Measurement: Measure absorbance (OD) at 620 nm using a spectrophotometer.

  • Calculation:

    • Calculate the concentration of dye (µg/mg tissue weight).

    • % Inhibition =

      
      .
      

Critical Validation & Troubleshooting

To ensure "Trustworthiness" in your data, adhere to these validation checks:

  • Blinding: The observer scoring clinical signs must be blinded to the treatment groups to prevent bias.

  • Nasal Washout: In mice, ensure the drop does not immediately drain into the nasolacrimal duct. Hold the eyelid gently for 10-15 seconds after instillation.

  • Olopatadine Stability: Use commercial formulations (e.g., Patanol®) or freshly prepared solutions in PBS (pH 7.0). Olopatadine is stable, but pH affects corneal penetration.

  • Statistical Power: Use n=6 to n=10 animals per group to achieve statistical significance (p < 0.05) in scratching behavior, as high variability is common.

References

  • Yanni, J. M., et al. (1996). The in vitro and in vivo ocular pharmacology of olopatadine (AL-4943A), an effective anti-allergic/antihistaminic agent. Journal of Ocular Pharmacology and Therapeutics, 12(4), 389-400. Link

  • Beauregard, C., et al. (2007). Duration of action of topical antiallergy drugs in a Guinea pig model of histamine-induced conjunctival vascular permeability. Journal of Ocular Pharmacology and Therapeutics, 23(4), 315-320. Link

  • Sugimoto, Y., et al. (2022). A mouse model of allergic conjunctivitis permitting tear eosinophil quantification. Journal of Pharmacological Sciences, 150(3), 165-171. Link

  • Lane, K. J., & Ono, S. J. (2011). Comparison of effects of alcaftadine and olopatadine on conjunctival epithelium and eosinophil recruitment in a murine model of allergic conjunctivitis.[3][7] Clinical Ophthalmology, 5, 247-254. Link

  • Magone, M. T., et al. (1998). A novel murine model of allergic conjunctivitis. Clinical Immunology and Immunopathology, 87(1), 75-84. Link

Sources

Next-Generation HTS Profiling of H1 Antihistamines: From Calcium Flux to TR-FRET Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The discovery of novel antihistamines has evolved from simple phenotypic observation to high-throughput screening (HTS) campaigns targeting specific G-protein coupled receptor (GPCR) conformations. While the Histamine H1 Receptor (H1R) is a well-validated target for allergic rhinitis and urticaria, the challenge lies in identifying compounds with high potency, favorable residence times, and reduced central nervous system (CNS) side effects (sedation).

This application note details two complementary HTS workflows:

  • Functional Assay: A kinetic Calcium Flux assay using sensitive fluorescent indicators to measure Gq-mediated signaling.

  • Binding Assay: A homogenous TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay to determine receptor affinity and kinetics.

By combining these approaches, researchers can distinguish between simple binders and functional antagonists/inverse agonists, filtering out false positives early in the drug discovery pipeline.

Biological Rationale: The Gq Signaling Cascade

The H1 Receptor is a Gq/11-coupled GPCR. Upon agonist binding (Histamine), the receptor undergoes a conformational change that activates Phospholipase C (PLC).[1] This enzyme hydrolyzes PIP2 into IP3 and DAG. IP3 binds to receptors on the Endoplasmic Reticulum (ER), triggering a rapid release of intracellular calcium (


).

In an HTS context, we exploit this "calcium burst" as a surrogate marker for receptor activation.[2] Antagonists or inverse agonists will dampen or abolish this signal when challenged with histamine.

Diagram 1: H1 Receptor Signaling Pathway

H1R_Signaling Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Activates Gq Gq Protein H1R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Calcium Ca2+ Release (Fluorescent Signal) ER->Calcium Release

Caption: The Gq-coupled signaling cascade of the H1 Receptor utilized for calcium flux screening.[3]

Assay Selection Strategy

A robust screening campaign requires orthogonal validation. We recommend a primary screen using Calcium Flux (functional) followed by a secondary screen using TR-FRET (binding).

FeatureCalcium Flux (Functional)TR-FRET (Binding)
Primary Output Intracellular

mobilization
Ligand displacement (Ki)
Throughput Ultra-High (384/1536-well)Ultra-High (384/1536-well)
Physiological Relevance High (measures downstream signaling)Moderate (measures affinity only)
Interference Sensitive to autofluorescent compoundsResistant (Time-resolved measurement)
Cost Moderate (Dye + Plates)High (Labeled antibodies/tracers)
Kinetic Resolution Seconds (Real-time flux)Minutes/Hours (Equilibrium or Kinetic)

Protocol 1: High-Throughput Calcium Flux Assay

Objective: To identify H1R antagonists by measuring the inhibition of histamine-induced calcium release. Format: 384-well Black-wall/Clear-bottom microplates.

Critical Reagents
  • Cell Line: CHO-K1 or HEK293 stably expressing human H1R.

  • Calcium Indicator: Calcium-6 or Fluo-4 NW (No Wash). Note: Calcium-6 is preferred for larger signal windows and reduced need for washing.

  • Probenecid: An organic anion transporter inhibitor.[4] Critical: Prevents the active extrusion of the dye from the cytosol.

  • Agonist: Histamine dihydrochloride (EC80 concentration).

  • Reference Antagonist: Diphenhydramine or Cetirizine.

Step-by-Step Workflow

1. Cell Plating (Day 0)

  • Harvest cells using Accutase (gentler than Trypsin) to preserve receptor integrity.

  • Resuspend in culture medium at

    
     cells/mL.
    
  • Dispense 25 µL/well (10,000 cells) into a poly-D-lysine coated 384-well plate.

  • Incubate overnight at 37°C, 5%

    
    .
    

2. Dye Loading (Day 1)

  • Preparation: Dissolve one vial of Calcium-6 dye in 10 mL of Assay Buffer (HBSS + 20 mM HEPES).

  • Add Probenecid: Add Probenecid to a final concentration of 2.5 mM . Expert Tip: Dissolve Probenecid in 1M NaOH or strong buffer first, as it precipitates easily in neutral pH.

  • Remove culture medium (or use a "No Wash" kit where you add 2X dye directly).

  • Add 25 µL of Dye Loading Solution to each well.

  • Incubate for 60 minutes at 37°C, followed by 15 minutes at Room Temperature (RT) to equilibrate.

3. Compound Addition & Measurement (FLIPR/FDSS)

  • Antagonist Phase: Add 12.5 µL of test compounds (5X concentration).

  • Incubate for 15–30 minutes at RT inside the instrument or on the bench.

  • Agonist Phase (Trigger): The instrument adds 12.5 µL of Histamine (at EC80 concentration).

  • Readout: Measure fluorescence (Ex 485nm / Em 525nm) every 1 second for 60 seconds, then every 3 seconds for 60 seconds.

Diagram 2: HTS Workflow Logic

HTS_Workflow cluster_0 Preparation cluster_1 Screening (FLIPR) Cells Cell Plating (384-well) Dye Dye Loading (+ Probenecid) Cells->Dye Antagonist Add Test Compounds Dye->Antagonist Incubation 15 min Equilibration Antagonist->Incubation Agonist Inject Histamine (EC80) Incubation->Agonist Read Measure RFU Agonist->Read

Caption: Step-by-step liquid handling workflow for the Calcium Flux functional assay.

Protocol 2: TR-FRET Competition Binding Assay

Objective: To determine the binding affinity (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


) of hits identified in the calcium flux assay.
Technology:  Tag-lite® (Cisbio/Revvity) or similar LanthaScreen™ technology. This method uses a donor-labeled receptor (e.g., Terbium-cryptate) and a fluorescent ligand (tracer).[5]
Critical Reagents
  • Cells: HEK293 cells expressing SNAP-tagged H1R, labeled with Terbium (Tb) cryptate (Donor).

  • Tracer: Fluorescently labeled H1 antagonist (e.g., Red-Mepyramine) (Acceptor).

  • Buffer: Tag-lite labeling buffer.

Step-by-Step Workflow

1. Reagent Prep

  • Thaw frozen, pre-labeled SNAP-H1R cells (or label fresh cells with SNAP-Lumi4-Tb).

  • Resuspend cells in labeling buffer to achieve a signal suitable for the reader (typically 2,000–4,000 cells/well).

2. Plate Setup (384-well Low Volume White Plate)

  • Step A (Compounds): Dispense 5 µL of test compound (diluted in buffer).

  • Step B (Tracer): Add 5 µL of Red-Mepyramine tracer (at

    
     concentration).
    
  • Step C (Cells): Add 10 µL of labeled cell suspension.

3. Incubation & Read

  • Incubate for 1–2 hours at RT (equilibrium is critical for binding assays).

  • Detection: Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm (Laser/Flash).

    • Emission 1 (Donor): 620 nm.[5]

    • Emission 2 (Acceptor): 665 nm.[5]

Data Analysis & Validation

Quality Control: The Z-Factor

For every plate, calculate the Z-factor to validate assay robustness. An assay is considered "excellent" if


.[6][7]


  • 
    : Standard deviation of positive (Histamine only) and negative (Buffer/Antagonist) controls.
    
  • 
    : Mean signal of positive and negative controls.[7][8][9]
    
IC50 Calculation

Normalize data to % Inhibition :



Fit the data using a 4-parameter logistic (4PL) non-linear regression model:



  • Self-Validation Check: If the Hill Slope deviates significantly from -1.0 (e.g., > -0.5 or < -2.0), suspect assay artifacts such as compound precipitation, non-specific binding, or steep dose-response cliffs (toxicology).

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Simeonov, A., et al. (2012). Fluorescence-Based Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Baker, J. G. (2005). The selectivity of antihistamines for the human histamine H1 receptor. British Journal of Pharmacology.

  • Cottet, M., et al. (2012). Original fluorescent ligand-based assays for GPCR studies. Frontiers in Endocrinology.

Sources

Troubleshooting & Optimization

Technical Support Center: (E)-Olopatadine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Portal. Ticket ID: E-OLO-OPT-001 Subject: Yield Optimization and Stereocontrol for (E)-Olopatadine Hydrochloride Assigned Specialist: Senior Application Scientist, Process Chemistry Division

⚠️ Operational Alert: Isomer Specification

Critical Check: The commercial pharmaceutical product (Pataday/Patanol) is (Z)-Olopatadine . This guide is specifically engineered for the synthesis of the (E)-isomer (trans-isomer), typically used as a high-purity reference standard or for specific pharmacological research.

  • Thermodynamic Profile: The (Z)-isomer is thermodynamically favored in acidic media.

  • Synthesis Challenge: Standard protocols default to the (Z)-isomer.[1] Obtaining high yields of the (E)-isomer requires kinetic control and specific reagent switching.

Module 1: The E-Selective Wittig Protocol (Primary Route)

The most common failure mode in (E)-Olopatadine synthesis is using standard "Z-selective" Wittig conditions (NaH/THF) and expecting E-product. To flip the selectivity to (E), you must alter the transition state of the ylide formation.

The "Lithium-Iodide" Effect

Standard Wittig reactions with non-stabilized ylides yield cis (Z) alkenes.[2] To achieve trans (E) selectivity, you must utilize the "Schlosser modification" principles or specific cation effects.

Optimized Protocol Parameters:

  • Base: Lithium Hexamethyldisilazide (LHMDS).[2] Do not use NaH or BuLi.

  • Phosphonium Salt: (3-Dimethylaminopropyl)triphenylphosphonium iodide . Do not use the bromide salt.

  • Solvent: Anhydrous THF (Toluene can reduce selectivity).[2]

Mechanism of Action: The Lithium cation (


) coordinates with the betaine intermediate, preventing the typical syn-elimination pathway that leads to the Z-isomer, effectively "locking" the conformation that favors trans-elimination upon warming.
Comparative Selectivity Data
ParameterStandard Condition (Z-Route)Optimized E-Route
Precursor Salt Phosphonium Bromide Phosphonium Iodide
Base NaH or n-BuLiLHMDS
Temperature Reflux / Room Temp-78°C start, warm to RT
E/Z Ratio 1:2 to 1:59:1
Primary Yield ~60% (Z-dominant)~73% (E-dominant)

Data derived from stereoselective studies on dibenz[b,e]oxepin derivatives [1].

Module 2: Visualizing the Pathway

The following diagram illustrates the decision matrix for synthesizing the (E)-isomer versus the commercial (Z)-isomer.

OlopatadineSynthesis Start Isoxepac Ester (Starting Material) Decision Select Wittig Reagents Start->Decision RouteZ Route A (Standard): NaH + Phosphonium Bromide Decision->RouteZ Thermodynamic Control RouteE Route B (Optimized): LHMDS + Phosphonium Iodide Decision->RouteE Kinetic Control InterZ Betaine Intermediate (Erythro-selective) RouteZ->InterZ InterE Betaine Intermediate (Threo-selective via Li+) RouteE->InterE ProductZ (Z)-Olopatadine (Commercial Drug) InterZ->ProductZ Syn-Elimination ProductE (E)-Olopatadine (Target Impurity/Standard) InterE->ProductE Modified Elimination

Caption: Divergent synthesis pathways. Route B (Green) utilizes the Lithium effect to favor the (E)-isomer.

Module 3: Troubleshooting & FAQs
Q1: I am using the Grignard route (Grignard addition + Acid Dehydration). Why is my E-yield < 10%?

Diagnostic: The acid-catalyzed dehydration of the tertiary alcohol intermediate (11-hydroxy-11-(3-dimethylaminopropyl)...) proceeds via a carbocation intermediate. Root Cause: The bulky tricyclic system thermodynamically prefers the Z-configuration to minimize steric strain between the dimethylaminopropyl chain and the aromatic rings. Acid reflux will almost exclusively equilibrate the mixture to the Z-isomer [2]. Corrective Action:

  • Abandon Acid Dehydration: If you must use the Grignard route, do not dehydrate with HCl/H₂SO₄.

  • Alternative Elimination: Attempt a Burgess reagent elimination or Martin sulfurane dehydration at lower temperatures, though the Wittig route (Module 1) remains superior for stereocontrol.

Q2: My (E)-Olopatadine is isomerizing back to (Z) during workup. What is happening?

Diagnostic: You are likely exposing the crude product to acidic conditions or excessive heat during solvent removal. Mechanism: The (E)-isomer is acid-labile. In the presence of protons (H+), the double bond can be protonated, allowing rotation around the C11-C(alkyl) bond, followed by re-elimination to the more stable (Z)-form. Corrective Action:

  • Neutral Workup: Quench the reaction with saturated NH₄Cl, but ensure the pH remains neutral to slightly basic (pH 7-8) during extraction.

  • Avoid Hot Acid: Do not use hot HCl for salt formation until the isomers are separated. Perform salt formation (HCl gas in ether/acetone) at 0°C .

Q3: How do I purify the (E)-isomer from a mixed E/Z stream?

Diagnostic: Crystallization often co-precipitates both, or favors the Z-isomer. Protocol:

  • Chromatography: Use silica gel flash chromatography.

    • Mobile Phase: CHCl₃ : MeOH : Et₃N (90:10:1). The isomers usually have distinct Rf values due to the difference in the amine tail's position relative to the carboxylic acid/ester.

  • Selective Crystallization:

    • Convert the crude mixture to the Maleate salt first. The (Z)-maleate and (E)-maleate often have wider solubility gaps than the HCl salts.

    • Once the (E)-isomer is enriched >95%, convert it to the Hydrochloride salt using HCl/Diethyl Ether.

Module 4: Step-by-Step Optimized Protocol (E-Isomer)

Reagents:

  • (3-Dimethylaminopropyl)triphenylphosphonium iodide (1.2 eq)

  • LHMDS (1.0 M in THF, 1.3 eq)

  • Isoxepac Ethyl Ester (1.0 eq)

  • Solvent: Anhydrous THF

Workflow:

  • Ylide Generation: In a flame-dried flask under Argon, suspend the Phosphonium Iodide in THF. Cool to -78°C .

  • Base Addition: Add LHMDS dropwise over 20 minutes. The solution should turn deep orange/red (ylide formation). Stir for 1 hour at -78°C.

  • Substrate Addition: Add Isoxepac Ethyl Ester (dissolved in minimal THF) slowly.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to Room Temperature (25°C) over 4 hours.

  • Quench: Pour into saturated NH₄Cl solution. Extract with EtOAc.

  • Hydrolysis: The resulting product is the ester. Hydrolyze using LiOH in THF/Water at room temperature (avoid reflux) to obtain the (E)-Olopatadine free base.

  • Salt Formation: Dissolve free base in Acetone, cool to 0°C, and add stoichiometric conc. HCl or HCl/Ether. Filter the precipitate.[3][4]

References
  • Stereoselective Synthesis: Bertolini, G., et al. "Stereoselective syntheses of the antihistaminic drug olopatadine and its E-isomer."[2][5] Journal of Organic Chemistry (via SciSpace/ResearchGate snippets).

  • Thermodynamic Stability & Grignard Issues: Ohshima, E., et al. "Synthesis and antiallergic activity of 11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid and related compounds." Journal of Medicinal Chemistry, 1992, 35(11), 2074-2084.

  • Impurity Profiling: "Isolation and Characterization of Photo Degradation Impurities of Drug Product Olopatadine Hydrochloride." ResearchGate.[6]

  • Process Chemistry (Z-Selective Contrast): "Process for obtaining olopatadine and intermediates." EP Patent 2145882 A1.[7]

Sources

Technical Support Center: A Guide to Resolving Peak Tailing in Olopatadine Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, analytical scientists, and drug development professionals encountering peak tailing issues during the reversed-phase HPLC analysis of Olopatadine Hydrochloride. As a zwitterionic molecule with both a basic tertiary amine and an acidic carboxylic acid functional group, Olopatadine presents unique chromatographic challenges. This document provides in-depth, field-proven insights and systematic troubleshooting protocols to achieve optimal peak symmetry and ensure the integrity of your analytical results.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational concepts essential for understanding and resolving peak tailing for this specific analyte.

Q1: What is peak tailing and how is it quantitatively measured?

Peak tailing is a common chromatographic distortion where a peak appears asymmetrical, with a trailing edge that is broader than the leading edge.[1] An ideal, symmetrical peak has a Gaussian shape. Tailing compromises analytical accuracy by making integration difficult, reducing resolution between adjacent peaks, and indicating suboptimal separation conditions.[1]

Peak asymmetry is measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . The USP (United States Pharmacopeia) tailing factor is calculated at 5% of the peak height. A value of Tf = 1.0 indicates a perfectly symmetrical peak. For most regulated methods, a tailing factor of Tf ≤ 2.0 is considered acceptable.[2]

Q2: Why is Olopatadine Hydrochloride particularly susceptible to peak tailing?

Olopatadine Hydrochloride's susceptibility to peak tailing in reversed-phase HPLC is primarily due to its chemical structure and the nature of silica-based stationary phases.

  • Basic Tertiary Amine Group: Olopatadine contains a dimethylamino group, which is a basic tertiary amine.[3][4] In mobile phases with a pH above approximately 4, this amine group can become protonated, carrying a positive charge.

  • Acidic Silanol Groups: Standard silica-based HPLC columns (e.g., C18, C8) have residual, unreacted silanol groups (Si-OH) on their surface. These silanols are acidic and become deprotonated (negatively charged, Si-O⁻) at a mobile phase pH greater than approximately 3.

  • Secondary Ionic Interactions: The positively charged Olopatadine analyte can engage in a strong, secondary ionic interaction with the negatively charged silanol sites on the stationary phase. This interaction is a different retention mechanism than the primary hydrophobic interaction, causing a portion of the analyte molecules to be retained more strongly, which results in a tailing peak shape.

Q3: What are the analytical consequences of unresolved peak tailing?

Ignoring significant peak tailing can severely compromise data quality. The primary consequences include:

  • Inaccurate Quantification: Tailing peaks are difficult for integration software to process consistently, leading to variable and inaccurate peak area calculations.

  • Reduced Resolution: The broadened tail of a major peak can obscure smaller, closely eluting impurity peaks, leading to underestimation or failure to detect critical related substances.

  • Poor Reproducibility: Methods that produce tailing peaks are often not robust. Minor changes in mobile phase preparation or column condition can lead to significant variations in peak shape and retention time.

Section 2: Systematic Troubleshooting Guide

Follow this logical workflow to diagnose and resolve peak tailing issues with Olopatadine Hydrochloride.

// Decision Point 1 decision1 [label="Are ALL peaks in the chromatogram tailing?", shape=diamond, fillcolor="#FBBC05"];

// Branch 1: All Peaks Tailing (System Issue) system_issue [label="Likely a System-Wide or Physical Issue", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_fittings [label="Check for Dead Volume:\n- Improperly seated fittings\n- Mismatched tubing/ferrules"]; check_column_void [label="Check for Column Void:\n- Sudden pressure shock?\n- Column end-of-life?"]; check_contamination [label="Check for Contamination:\n- Blocked column frit\n- Contaminated guard column"]; solution_system [label="Action:\n1. Remake all connections.\n2. Flush or replace guard column.\n3. Reverse-flush column (if permitted).\n4. Replace analytical column.", shape=note, fillcolor="#E8F0FE"];

// Branch 2: Only Olopatadine Tailing (Chemical Issue) chemical_issue [label="Likely a Chemical Interaction Issue\n(Analyte <> Stationary Phase)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Sub-branch 2.1: Mobile Phase mp_check [label="Step 1: Evaluate Mobile Phase"]; check_ph [label="Is pH optimal?\nTarget pH < 3.0"]; check_buffer [label="Is mobile phase buffered?\n(e.g., Phosphate, Formate)"]; check_additive [label="Is a silanol masker needed?\n(e.g., Triethylamine)"]; solution_mp [label="Action:\n1. Prepare fresh mobile phase with a buffer.\n2. Adjust pH to 2.5 - 3.0 with phosphoric acid.\n3. If tailing persists, add 0.1% TEA.", shape=note, fillcolor="#E6F4EA"];

// Sub-branch 2.2: Column column_check [label="Step 2: Evaluate Column"]; check_column_type [label="Is it a modern, end-capped column?\n(Type B Silica)"]; solution_column [label="Action:\nUse a high-purity, end-capped C18 or C8 column.\nThese are designed to minimize silanol activity.", shape=note, fillcolor="#E6F4EA"];

// Sub-branch 2.3: Method Parameters method_check [label="Step 3: Evaluate Method Parameters"]; check_overload [label="Is the column overloaded?\n(Mass or Volume)"]; solution_overload [label="Action:\nInject a 10-fold dilution of the sample.\nIf peak shape improves, reduce sample concentration.", shape=note, fillcolor="#E6F4EA"];

// Connections start -> decision1; decision1 -> system_issue [label=" Yes"]; decision1 -> chemical_issue [label="No "];

system_issue -> check_fittings -> check_column_void -> check_contamination -> solution_system;

chemical_issue -> mp_check -> check_ph -> check_buffer -> check_additive -> solution_mp; chemical_issue -> column_check -> check_column_type -> solution_column; chemical_issue -> method_check -> check_overload -> solution_overload; } }

Caption: A systematic workflow for diagnosing Olopatadine peak tailing.

Focus Area 1: Mitigating Chemical Interactions

This is the most common cause of peak tailing for basic compounds like Olopatadine. The goal is to disrupt the secondary ionic interaction between the analyte and the stationary phase.

G

Caption: The effect of mobile phase pH on silanol interactions.

Mobile Phase pH Optimization

Controlling the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds.[2][] Olopatadine has two ionizable centers: a carboxylic acid (pKa ~4-5) and a tertiary amine (pKa ~9-10). To achieve a symmetrical peak in reversed-phase chromatography, the goal is to ensure the analyte is in a single, stable ionic state and to suppress the ionization of surface silanols.

  • Expert Recommendation: Adjust the mobile phase pH to a value between 2.5 and 3.0 .

  • Causality: At this low pH, the acidic silanol groups on the silica surface are fully protonated (Si-OH) and therefore electrically neutral.[6] This eliminates the strong ionic attraction that causes tailing. The basic amine group on Olopatadine will be consistently protonated (positively charged), ensuring it elutes as a single, sharp peak. The USP monograph for Olopatadine Hydrochloride Ophthalmic Solution corroborates this approach, specifying a buffer at pH 3.0.[2]

Use of Buffers

Using an unbuffered mobile phase (e.g., just water and acetonitrile) is a common cause of poor reproducibility and peak shape distortion. Buffers are critical for resisting small changes in pH that can occur during analysis.[][7]

Buffer SystemEffective pH RangeSuitability for Olopatadine
Phosphate Buffer 2.1 - 3.1 (using H₃PO₄)Excellent. Provides strong buffering capacity in the target pH range. Ideal for UV detection.
Formate Buffer 2.7 - 4.7Good. A volatile buffer, making it the preferred choice for LC-MS applications.
Acetate Buffer 3.8 - 5.8Not Recommended. This range is too close to the pKa of Olopatadine's carboxylic acid group and is not low enough to fully suppress silanol activity.
  • Expert Recommendation: Use a 20-50 mM phosphate buffer for UV-based methods or a 0.1% formic acid solution for LC-MS methods. A stable pH ensures consistent retention and peak shape.[8][9]

Use of Mobile Phase Additives (Silanol Masking)

If pH adjustment alone is insufficient, a mobile phase additive like Triethylamine (TEA) can be used. TEA is a basic amine that acts as a "sacrificial base."[6]

  • Mechanism of Action: TEA preferentially interacts with and neutralizes the most active residual silanol sites on the stationary phase.[10] This "masks" the sites, preventing the Olopatadine analyte from engaging in secondary interactions.

  • Expert Recommendation: Use with caution and typically on older columns (Type A silica). Add TEA at a low concentration (e.g., 0.1% v/v) to the aqueous portion of the mobile phase before pH adjustment. While effective, TEA can increase baseline noise and is generally not recommended for LC-MS analysis.[10][11]

Focus Area 2: Column Selection and Instrumental Factors

The right hardware and method parameters are crucial for preventing peak shape distortions.

HPLC Column Selection

Modern HPLC columns are designed to minimize the issues that cause peak tailing for basic compounds.

Column TypeDescriptionSuitability for Olopatadine
Type A Silica (Older) Low-purity silica with high metal content and many active, non-end-capped silanol groups.Not Recommended. Will almost certainly produce significant peak tailing.
Type B Silica (High Purity, End-Capped) High-purity silica with low metal content. Most residual silanols are chemically deactivated ("capped") with small trimethylsilyl groups.[12]Highly Recommended. This is the modern standard and provides the best performance for basic analytes.
Hybrid Particles Columns packed with particles that incorporate both silica and organic polymer.Excellent. Offers enhanced pH stability and reduced silanol activity compared to pure silica columns.
  • Expert Recommendation: Always choose a high-purity, end-capped C18 or C8 column from a reputable manufacturer. These columns provide a much more inert surface, drastically reducing the potential for secondary silanol interactions.

Instrumental and Methodological Checks

If tailing persists even with an optimized mobile phase and a modern column, consider these factors:

  • Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing.

    • Diagnostic Test: Prepare a sample that is 10 times more dilute than your current sample and inject it. If the peak shape improves significantly, you are overloading the column.

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing.

    • Solution: Use tubing with the smallest possible internal diameter (e.g., 0.005") and shortest possible length. Ensure all fittings are properly made to eliminate dead volume.

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent (e.g., isopropanol) or reverse the column (if the manufacturer permits) and flush to waste.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of Optimized Buffered Mobile Phase (for UV Detection)

This protocol describes the preparation of a mobile phase designed to provide excellent peak shape for Olopatadine HCl.

  • Prepare Aqueous Buffer (25 mM Potassium Phosphate, pH 2.8): a. Weigh 3.4 g of monobasic potassium phosphate (KH₂PO₄) into a 1 L beaker. b. Add ~950 mL of HPLC-grade water and stir until fully dissolved. c. Place a calibrated pH probe into the solution. d. Slowly add 85% phosphoric acid (H₃PO₄) dropwise while stirring until the pH meter reads 2.8 ± 0.05. e. Transfer the solution to a 1 L volumetric flask and add water to the mark. f. Filter the buffer through a 0.45 µm membrane filter.

  • Prepare Mobile Phase: a. Measure the required volumes of the filtered aqueous buffer and HPLC-grade acetonitrile (e.g., for a 72:28 buffer:ACN mobile phase, use 720 mL of buffer and 280 mL of acetonitrile). b. Combine the solvents in a clean mobile phase reservoir. c. Degas the final mobile phase using sonication or helium sparging.

Protocol 2: Diagnostic Test for Column Mass Overload
  • Prepare Standard Sample: Prepare your Olopatadine HCl sample at the concentration that is producing tailing peaks (e.g., 100 µg/mL).

  • Prepare Diluted Sample: Perform a 1-in-10 serial dilution of your standard sample to create a low-concentration sample (e.g., 10 µg/mL).

  • Analysis: a. Equilibrate the HPLC system with your mobile phase. b. Inject the standard sample and record the chromatogram and tailing factor. c. Without changing any other conditions, inject the diluted sample and record the chromatogram and tailing factor.

  • Evaluation: If the tailing factor for the diluted sample is significantly closer to 1.0 than for the standard sample, mass overload is a contributing factor. Reduce the concentration of your working standards and samples accordingly.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved February 10, 2026, from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved February 10, 2026, from [Link]

  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved February 10, 2026, from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved February 10, 2026, from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?. Retrieved February 10, 2026, from [Link]

  • Wikipedia. (n.d.). Endcapping. Retrieved February 10, 2026, from [Link]

  • USP-NF. (2012, February 1). Olopatadine Hydrochloride Ophthalmic Solution. Retrieved February 10, 2026, from [Link]

  • LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase. Retrieved February 10, 2026, from [Link]

  • Separation Science. (n.d.). End-capping. Retrieved February 10, 2026, from [Link]

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?. Retrieved February 10, 2026, from [Link]

  • LCGC International. (2024, December 11). Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. Retrieved February 10, 2026, from [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved February 10, 2026, from [Link]

  • DrugBank. (n.d.). Olopatadine Hydrochloride. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). Olopatadine. Retrieved February 10, 2026, from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved February 10, 2026, from [Link]

Sources

Minimizing degradation of (E)-Olopatadine Hydrochloride in solution.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with (E)-Olopatadine Hydrochloride (Note: The active pharmaceutical ingredient is typically the (Z)-isomer ; the (E)-isomer is a degradation product/impurity. This guide addresses the stabilization of the active (Z)-form and the prevention of its conversion to the (E)-form).

Status: Operational | Tier: Level 3 (Senior Application Support) | Topic: Stability & Degradation Mitigation

Core Stability Directive

Executive Summary: Olopatadine Hydrochloride (HCl) is a dibenzoxepin derivative.[1] The therapeutically active form is the (Z)-isomer (cis). The primary stability challenge in solution is photo-isomerization to the thermodynamically more stable but pharmacologically inactive (E)-isomer (trans). Secondary challenges include solubility issues near neutral pH (zwitterionic precipitation) and oxidative degradation (N-oxide formation).

Your Primary Objectives:

  • Prevent Z

    
     E Isomerization:  Strict light control.
    
  • Maintain Solubility: Manage the zwitterionic point (pKa ~4.2 and ~9.7).

  • Monitor Impurities: Specifically Impurity A (E-isomer) and Impurity B (N-oxide).

Troubleshooting Workflow (Interactive Decision Tree)

Use this logic flow to diagnose your current stability issue.

Troubleshooting Start Identify Issue IssueType What is the observation? Start->IssueType Precip Precipitation / Haze IssueType->Precip Impurity New HPLC Peak IssueType->Impurity CheckPH Check pH (Is it near pH 7?) Precip->CheckPH CheckRT Check Retention Time (RT) Impurity->CheckRT Solubility Zwitterionic Point Action: Adjust pH < 4.5 or add Cyclodextrin CheckPH->Solubility Yes IsomerCheck Is RT close to Main Peak? (RRT ~1.1) CheckRT->IsomerCheck Close Elution OxideCheck Is RT distinct? (N-oxide) CheckRT->OxideCheck Early/Late Elution LightIssue Photo-Isomerization (Z->E) Action: Amber Glass/Foil IsomerCheck->LightIssue Yes OxIssue Oxidative Stress Action: Add EDTA/Antioxidant OxideCheck->OxIssue Yes

Figure 1: Diagnostic logic for Olopatadine HCl solution stability. Blue nodes indicate start, Red indicates symptoms, Yellow indicates checks, and Green indicates solutions.

Critical Degradation Pathways & Mitigation

Issue A: Photo-Isomerization (The Z E Shift)

This is the most rapid degradation pathway. Exposure to UV/Vis light causes the double bond at the propylidene bridge to rotate, converting the active Z-isomer into the inactive E-isomer.

Q: I am seeing a split peak or a shoulder on my main HPLC peak. Is this the E-isomer? A: Likely, yes. The (E)-isomer is structurally identical except for geometry, making it difficult to separate. It typically elutes slightly after the (Z)-isomer in reverse-phase C18 conditions.

Protocol: Light Protection Strategy

  • Container: Use Amber Type I glass vials or wrap clear vessels in aluminum foil immediately after preparation.

  • Process: Perform weighing and dissolution in a lab equipped with yellow (UV-filtered) safety lights if possible.

  • Validation: If you suspect light damage, run the Actinometric Control :

    • Prepare two identical samples.

    • Wrap one in foil (Dark Control).

    • Leave one on the benchtop for 4 hours (Light Stress).

    • Analyze both. If the "Light Stress" sample shows a growth in the impurity at RRT ~1.1, you have confirmed photo-instability.

Issue B: pH-Dependent Solubility (Zwitterion Effect)

Olopatadine has a carboxylic acid (pKa ~4.2) and a tertiary amine (pKa ~9.7).

Q: My solution is clear at pH 3.5 but precipitates when I buffer it to pH 7.0. Why? A: At pH 7.0, the molecule is near its isoelectric point (zwitterionic form), where net charge is zero and water solubility is lowest (~0.18% w/v). At pH < 4, the amine is protonated and the acid is protonated (cationic dominant), increasing solubility.

Protocol: Formulation Stabilization If you must work at neutral pH (e.g., for ocular delivery prototyping):

  • Solubilizers: Incorporate

    
    -cyclodextrin  or hydroxypropyl-
    
    
    
    -cyclodextrin
    . These encapsulate the hydrophobic region, preventing precipitation and shielding the double bond from light.
  • Buffer Choice: Avoid simple phosphate buffers at pH 7 if concentration >2 mg/mL. Use citrate or acetate buffers at lower pH (pH 4–5) if the experiment allows.

Analytical Validation (HPLC Protocol)

To confirm you are minimizing degradation, you must be able to separate the Z and E isomers. Standard generic methods often fail to resolve them adequately.

Recommended Stability-Indicating Method:

ParameterCondition
Column C18 (e.g., Zorbax Eclipse Plus or Inertsil ODS-3V), 250 x 4.6 mm, 5 µm
Mobile Phase Buffer : Acetonitrile (72 : 28 v/v)
Buffer Prep Potassium Dihydrogen Phosphate (50 mM) adjusted to pH 3.0 with Phosphoric Acid.
Flow Rate 1.0 mL/min
Wavelength 299 nm (optimal for Olopatadine)
Temperature 25°C - 40°C
Retention Time (Z)-Olopatadine: ~6-7 min
Key Impurities (E)-Isomer: RRT ~1.1 (elutes after main peak) N-Oxide: RRT varies (often earlier)

Why this works: The acidic pH (3.0) suppresses the ionization of the carboxylic acid group, increasing the hydrophobicity of the molecule and allowing the C18 column to interact differently with the cis (Z) and trans (E) geometries.

Advanced Impurity Profiling

If you observe peaks that are not the E-isomer, consider oxidative or hydrolytic degradation.

DegradationPathways cluster_Photo Photolytic (Major) cluster_Ox Oxidative cluster_Acid Acidic Hydrolysis Z_Olo (Z)-Olopatadine (Active) E_Olo (E)-Olopatadine (Impurity A) Z_Olo->E_Olo UV Light (Isomerization) Carb Carbaldehyde Impurities Z_Olo->Carb UV Light (Norrish Type I) NOxide Olopatadine N-Oxide (Impurity B) Z_Olo->NOxide Peroxides/O2 Dehydrated Dehydrated/Ring Cleavage Products Z_Olo->Dehydrated Strong Acid (Heat)

Figure 2: Chemical degradation pathways. The Z to E conversion is the dominant pathway in solution.

FAQ: How do I prevent N-Oxide formation?

  • Cause: Trace peroxides in excipients (like PEGs or Tweens) or headspace oxygen.

  • Solution: Use high-purity excipients with low peroxide values. Sparge solutions with Nitrogen/Argon gas to remove dissolved oxygen. Add EDTA (0.01%) to chelate metals that catalyze oxidation.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Olopatadine Hydrochloride in Bulk Drug. Link

  • National Institutes of Health (PMC). (2019). Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. Link

  • SciSpace. (2020). UHPLC Study on the Degradation Profiles of Olopatadine Hydrochloride in Eye Drops Subjected to Heat and Filtration. Link

  • Google Patents. (2017). High concentration olopatadine ophthalmic composition (US9533053B2). Link

  • Veeprho Standards. Olopatadine N-Oxide Structure and CAS Information. Link

Sources

Optimization of mobile phase for (E)-Olopatadine isomer separation.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OLO-ISO-OPT-01 Subject: Optimization of Mobile Phase for (E)-Olopatadine Isomer Separation Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Problem Definition

The Challenge: Separating the (E)-isomer (trans) from the (Z)-isomer (cis, the Active Pharmaceutical Ingredient - API) of Olopatadine Hydrochloride is a classic chromatographic challenge involving geometric isomers.[1] These molecules share identical molecular weights and similar pKa values, differing only in their spatial arrangement around the exocyclic double bond.

The Solution: Successful separation requires a Reversed-Phase HPLC (RP-HPLC) method that exploits the subtle differences in hydrodynamic volume and interaction with the stationary phase.[1] The critical control parameter (CCP) is pH , which dictates the ionization state of the zwitterionic Olopatadine molecule, followed by the choice of organic modifier to tune selectivity.

Knowledge Base: The Science of Separation

Molecular Behavior & pH Strategy

Olopatadine contains two ionizable groups: a carboxylic acid (pKa ~4.3) and a tertiary amine (pKa ~9.7).

  • pH > 4.3: The carboxylic acid deprotonates (

    
    ), and the amine is protonated (
    
    
    
    ). The molecule becomes a zwitterion , leading to poor retention and broad peaks due to "self-ion pairing" or secondary interactions.
  • pH < 3.0 (Recommended): The carboxylic acid is protonated (

    
    , neutral), and the amine remains protonated (
    
    
    
    , cationic). In this state, the molecule behaves as a cation with a hydrophobic tail. This suppresses the ionic repulsion of the carboxylate and allows the hydrophobic C18 chains to interact with the tricyclic ring system, maximizing the shape selectivity required to separate the E and Z forms.
Visualizing the Optimization Logic

Olopatadine_Optimization Start START: Poor E/Z Resolution CheckPH Step 1: Check Mobile Phase pH (Target: 2.8 - 3.0) Start->CheckPH PH_Action Adjust Buffer: Use Phosphate + TEA pH 3.0 CheckPH->PH_Action If pH > 3.5 CheckTail Step 2: Peak Tailing? CheckPH->CheckTail If pH OK PH_Action->CheckTail AddTEA Add Silanol Blocker: 0.1% Triethylamine (TEA) CheckTail->AddTEA Tailing > 1.5 CheckSelectivity Step 3: Selectivity Tuning CheckTail->CheckSelectivity Tailing < 1.5 AddTEA->CheckSelectivity Modifier Switch Organic Modifier: ACN vs. MeOH CheckSelectivity->Modifier Co-elution CheckCol Step 4: Stationary Phase CheckSelectivity->CheckCol Partial Res Modifier->CheckCol ColChoice Change Ligand Density: High Carbon Load C18 or Phenyl-Hexyl CheckCol->ColChoice Rs < 1.5 Success OPTIMIZED METHOD Rs > 2.0 CheckCol->Success Rs > 1.5 ColChoice->Success

Figure 1: Decision matrix for optimizing Olopatadine isomer separation. Blue nodes indicate primary control parameters; red/yellow nodes indicate secondary fine-tuning.

Standard Operating Protocol (SOP)

Based on field data and USP monographs, the following protocol serves as the "Gold Standard" starting point.

Chromatographic Conditions
ParameterSpecificationRationale
Column L7 (C18), 250 x 4.6 mm, 5 µmHigh surface area C18 provides necessary hydrophobic interaction for geometric isomers [1].[1]
Mobile Phase A 13.6 g/L

+ 1 mL TEA, adj.[2][3] pH 3.0 with

Acidic pH ensures the carboxylic acid is neutral; TEA masks free silanols to prevent amine tailing [2].
Mobile Phase B Acetonitrile (ACN) or MethanolACN often yields sharper peaks; Methanol may offer different selectivity if ACN fails [3].[1]
Isocratic Ratio Buffer : Organic (70:30 to 72:28)High aqueous content forces the molecule to interact longer with the stationary phase [4].
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID columns.[1]
Temperature 25°C - 30°CLower temperatures can enhance resolution of isomers by reducing mass transfer kinetics.[1]
Detection UV @ 299 nmMax absorption for Olopatadine HCl; minimizes baseline noise from buffers.[1][2]
Preparation of Buffer (Critical Step)
  • Dissolve 13.6 g of Monobasic Potassium Phosphate (

    
    ) in 1000 mL of HPLC-grade water.
    
  • Add 1.0 mL of Triethylamine (TEA) . Note: TEA increases pH initially.

  • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (85%).

  • Filter through a 0.45 µm nylon membrane filter.[1]

Troubleshooting Wizard (FAQ)

Q1: My E-isomer peak is co-eluting with the main Z-isomer peak. How do I improve resolution?

  • Root Cause: Insufficient hydrophobic distinction between the isomers.

  • Fix:

    • Lower the % Organic: Change the ratio from 30% B to 25% B. This increases retention time (

      
      ) and allows the column more "time" to recognize the shape difference.
      
    • Switch to Methanol: If using Acetonitrile, switch to Methanol. Methanol is a protic solvent and interacts differently with the hydration shell of the isomers, often changing the selectivity (

      
      ).
      

Q2: The peaks are tailing severely (Tailing Factor > 2.0).

  • Root Cause: Secondary interactions between the positively charged amine on Olopatadine and residual silanol groups (

    
    ) on the silica support.
    
  • Fix:

    • Verify TEA: Ensure Triethylamine (0.1%) is in the buffer. It acts as a "sacrificial base," binding to silanols preferentially.

    • Check Column Age: Older columns lose their end-capping.[1] Replace with a "Base-Deactivated" (BDS) or high-purity silica C18 column [5].[1]

Q3: My retention times are drifting.

  • Root Cause: pH instability.[1]

  • Fix: Because Olopatadine is sensitive to ionization changes near its pKa, a drifting pH (e.g., from 3.0 to 3.2) can significantly alter retention.[1] Ensure the buffer capacity is sufficient (use at least 50 mM phosphate) and the mobile phase is freshly prepared.

Q4: Can I use a Phenyl-Hexyl column?

  • Answer: Yes. Phenyl-Hexyl columns provide

    
    -
    
    
    
    interactions.[1] Since Olopatadine has a tricyclic dibenzoxepin ring system, the
    
    
    -
    
    
    interaction can offer orthogonal selectivity compared to C18, potentially separating the isomers if C18 fails.

References

  • United States Pharmacopeia (USP). Olopatadine Hydrochloride Monograph. USP-NF.[1]

  • Rele, R. V., & Warkar, C. B. (2011). Application of High Performance Liquid Chromatographic Technique for Olopatadine Hydrochloride and its Impurity in Ophthalmic Solution.[3][4][5][6] TSI Journals.

  • Basniwal, P. K., et al. (2018).[7] Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. Turkish Journal of Pharmaceutical Sciences.

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience.
  • Sigma-Aldrich. Olopatadine Hydrochloride Reference Standard. (Product Data Sheet confirming isomer impurities).

Sources

Technical Support Center: (E)-Olopatadine Hydrochloride Recovery Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OLO-E-ISO-001 Topic: Troubleshooting Low Recovery in (E)-Olopatadine Hydrochloride Extraction Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "E" Isomer Challenge

You are likely encountering low recovery of (E)-Olopatadine Hydrochloride (the trans-isomer) during the workup of a Wittig olefination or during the isolation of analytical reference standards.

While the (Z)-isomer (cis) is the active pharmaceutical ingredient (API) in commercial ophthalmic solutions (e.g., Patanol®), the (E)-isomer is a critical pharmacopeial impurity and analytical standard. Recovery issues typically stem from zwitterionic solubility behavior (isoelectric point mismanagement) or competitive crystallization dynamics where the (Z)-isomer lattice energy dominates.

This guide breaks down the recovery failure points into three modules: Solubility Physics , Workup Logic , and Crystallization Dynamics .

Module 1: The Chemistry of Recovery (Diagnostics)

To recover the (E)-isomer, you must exploit the narrow windows where it behaves differently from the (Z)-isomer.

Solubility Profile & pH Sensitivity

Olopatadine is amphoteric, containing both a carboxylic acid (pKa ~4.0) and a tertiary amine (pKa ~9.0).

pH ZoneChemical StateSolubility BehaviorRecovery Risk
pH < 3.0 Cationic (

)
Highly Water SolubleHigh Risk: Product lost in aqueous waste if extracted here.
pH 4.5 - 7.5 Zwitterionic (

)
Min. Water Solublity / Max Organic Solubility Optimal Extraction Window (Use n-Butanol or DCM).
pH > 9.0 Anionic (

)
Water SolubleHigh Risk: Product forms carboxylate salt; stays in aqueous phase.
The Isomerization Trap

The (E)-isomer is thermodynamically more stable than the (Z)-isomer in many conditions, but acid-catalyzed thermal isomerization can occur.

  • Risk: If you heat the mixture in acidic alcohol (e.g., HCl/Ethanol) during salt formation, you may inadvertently equilibrate the mixture, altering your E/Z ratio and "losing" the specific isomer you are trying to isolate.

Module 2: Troubleshooting Workflow

Scenario A: "I extracted the reaction mixture, but the organic layer is empty."

Diagnosis: You likely extracted outside the Isoelectric Point (pI) . Unlike simple amines, Olopatadine does not extract well into non-polar solvents (like Hexane/Ether) even at basic pH because of the carboxylate group.

Corrective Protocol:

  • Adjust Aqueous pH: Bring the quenched Wittig reaction mixture to pH 6.8 – 7.2 .

  • Solvent Switch: Use n-Butanol or Dichloromethane (DCM) .

    • Why? n-Butanol is polar enough to solvate the zwitterion but immiscible with water.

  • Salting Out: Add NaCl to saturation in the aqueous phase to force the organic zwitterion into the organic layer.

Scenario B: "I added HCl, but no precipitate formed (or yield is low)."

Diagnosis: Solvent polarity is too high, or the (E)-isomer is staying in the Mother Liquor (ML). The (E)-isomer hydrochloride salt is often more soluble in alcoholic solvents than the (Z)-isomer salt.

Corrective Protocol:

  • Solvent Exchange: Evaporate the extraction solvent (e.g., DCM) completely.

  • Dissolution: Dissolve the residue in a minimal amount of Acetone or 2-Propanol (IPA) .

  • Acidification: Add concentrated HCl or HCl gas slowly at 0–5°C.

  • Anti-Solvent: If precipitation is sluggish, add Diisopropyl Ether (DIPE) or Ethyl Acetate .

    • Note: The (Z)-isomer crystallizes readily from water/acetone. The (E)-isomer often requires anhydrous conditions (Acetone/Ether) to crash out effectively.

Module 3: Visualization of the Recovery Logic

The following flowchart illustrates the decision tree for isolating the (E)-isomer from a standard Wittig reaction mixture.

Olopatadine_Extraction Start Wittig Reaction Mixture (Contains E/Z Ratio ~ 2:1 to 1:4) Quench Quench with Water Start->Quench pH_Adj Adjust pH to 6.8 - 7.2 (Isoelectric Point) Quench->pH_Adj Extract Extract with n-Butanol or DCM pH_Adj->Extract Split Phase Separation Extract->Split Aq_Layer Aqueous Layer (Salts + Unreacted Reagents) Split->Aq_Layer Waste Org_Layer Organic Layer (Olopatadine Free Base E+Z) Split->Org_Layer Product Evap Evaporate to Residue Org_Layer->Evap Salt_Form Dissolve in Acetone Add Conc. HCl Evap->Salt_Form Cryst Fractional Crystallization Salt_Form->Cryst Ppt_Z Precipitate (Solid) Rich in (Z)-Isomer Cryst->Ppt_Z Fast Crystallization ML_E Mother Liquor (Liquid) Rich in (E)-Isomer Cryst->ML_E Remains in Solution Recovery_E Evaporate ML -> Recrystallize (IPA/Ether) ML_E->Recovery_E Target Isolation

Figure 1: Isolation workflow distinguishing the path of the (Z)-isomer (precipitate) versus the (E)-isomer (mother liquor).[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does the literature focus on removing the (E)-isomer, while I am trying to recover it? A: In pharmaceutical production, (E)-Olopatadine is an impurity (Limit < 0.1%). Most protocols are designed to discard it. To recover it (e.g., for use as a Reference Standard), you must collect the Mother Liquor from the first crystallization of the (Z)-isomer. The (E)-isomer accumulates there.[2]

Q2: Can I use column chromatography to separate the isomers before salt formation? A: Yes, and this is often superior for high purity.

  • Stationary Phase: Silica Gel.

  • Mobile Phase: Chloroform:Methanol:Triethylamine (90:10:1) or similar.

  • Order of Elution: The (E)-isomer typically elutes after the (Z)-isomer in normal phase chromatography due to slight polarity differences in the folded structure.

Q3: My recovered (E)-Olopatadine HCl is hygroscopic and sticky. Why? A: You likely have residual solvent or excess HCl trapped in the lattice.

  • Fix: Recrystallize from Ethanol/Diethyl Ether . The (E)-isomer forms a stable crystalline solid in this system. Dry under vacuum at 40°C for 24 hours.

References

  • Ohshima, E., et al. (1992).[3][4][5] Synthesis and Antiallergic Activity of 11-(3-(Dimethylamino)propylidene)-6,11-dihydrodibenz[b,e]oxepin-2-acetic Acid and Related Compounds. Journal of Medicinal Chemistry, 35(11), 2074-2084.[3]

  • Kyowa Hakko Kogyo Co., Ltd. (1992). Process for the preparation of Olopatadine Hydrochloride. US Patent 5,116,863.

  • Ragactives, S.L.U. (2010).[4] Process for obtaining Olopatadine and intermediates. EP 2145882 A1.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5282402, Olopatadine Hydrochloride.

Sources

Technical Support Center: Method Development for Olopatadine Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Olopatadine and its degradation products. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing and troubleshooting stability-indicating methods. Here, we move beyond mere protocols to explain the underlying principles, helping you make informed decisions during your method development and validation journey.

Section 1: Understanding Olopatadine Stability (Frequently Asked Questions)

This section addresses foundational questions about the stability profile of Olopatadine.

Q1: What are the primary degradation pathways for Olopatadine?

A1: Olopatadine is susceptible to degradation under specific stress conditions. The most significant pathways are:

  • Hydrolysis: It degrades in acidic, alkaline, and neutral aqueous conditions. The degradation pattern and the resulting products can differ between these conditions, though some products are common across all three.[1][2] Hydrolytic degradation often involves cleavage of the tricyclic ring system.[1]

  • Oxidation: Olopatadine is known to degrade under oxidative stress, for instance, when exposed to hydrogen peroxide.[3] This can lead to the formation of products like Olopatadine N-oxide.[4]

  • Photolysis: While the solid drug is relatively stable, Olopatadine in solution can degrade upon exposure to light.[5][6] This pathway can be significant, especially when the drug is formulated in a solution like eye drops.[7]

Interestingly, Olopatadine is generally found to be stable under dry heat (thermal stress) conditions.[1][3]

Q2: What are the major known degradation products (DPs) of Olopatadine?

A2: Several degradation products have been identified and characterized in forced degradation studies. The specific DPs you encounter will depend on the stress conditions applied. Key identified degradants include:

  • Hydrolytic Degradants: A study identified seven different DPs under various hydrolytic conditions (acidic, alkaline, neutral), designated OLO1 through OLO7.[1][8] OLO5 was noted as a major DP across all hydrolytic environments.[1]

  • Photodegradants: When degraded in a methanolic solution under light, Olopatadine can form methyl esters of its Z- and E-isomers.[6] The E-isomer itself is also a known related substance.[7]

  • Oxidative Degradants: Olopatadine N-oxide and N-monodemethylolopatadine are potential products of oxidation.[4]

  • Process Impurities/Related Compounds: It's also critical to resolve DPs from known process impurities, such as Olopatadine Related Compound B, which can be present in the drug substance.[7]

Q3: Why is it crucial to develop a "stability-indicating" method?

A3: A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect decreases in the concentration of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also be able to separate and quantify the degradation products without interference from the API, process impurities, excipients, or other potential DPs.[3] Regulatory bodies like the ICH require such methods to ensure the safety, efficacy, and quality of a drug product throughout its shelf life.

Section 2: Core Methodology: A Robust, Stability-Indicating HPLC Method

This section provides a validated starting point for a reversed-phase HPLC method capable of resolving Olopatadine from its key degradation products.

Recommended Starting HPLC Method Parameters

The causality behind these choices is critical. Olopatadine contains a carboxylic acid group, making its retention sensitive to mobile phase pH. A pH of around 3.0-3.5 ensures the carboxylic acid is protonated, leading to better retention and peak shape on a C18 column. A gradient elution is necessary because the degradation products span a wide range of polarities.

ParameterRecommended ConditionRationale & Expert Insight
Column C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm)Provides excellent hydrophobic retention and selectivity for Olopatadine and its non-polar to moderately polar DPs. A well-packed, high-quality C18 is the workhorse for this application.[3][6]
Mobile Phase A 0.1% Formic Acid in Water or Phosphate Buffer (pH 3.0)A low pH suppresses the ionization of Olopatadine's carboxylic acid, improving retention and peak symmetry. Formic acid is volatile and MS-compatible if further characterization is needed.[1]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak shape and lower backpressure. A mixture of Methanol:Acetonitrile can also be used to fine-tune selectivity.[1][8]
Gradient Elution Start at ~20-30% B, ramp to ~70-80% B over 20-30 minA gradient is essential to elute both the more polar DPs that appear early and the less polar DPs that are retained longer, all while resolving them from the main Olopatadine peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility and can improve peak efficiency.[9]
Detection UV at 299 nmOlopatadine has a strong chromophore with a UV maximum around 298-299 nm, providing good sensitivity for both the parent drug and its structurally related DPs.[9][10]
Injection Volume 10-20 µLA standard volume that balances sensitivity with the risk of column overload.
Experimental Workflow: Forced Degradation Study

A forced degradation study is the cornerstone of developing a stability-indicating method. It purposefully degrades the drug to ensure the analytical method can handle what might happen on the shelf.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Prep Prepare Olopatadine Stock Solution (e.g., 1 mg/mL in Methanol or Diluent) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Prep->Acid Apply Stress Base Alkaline Hydrolysis (e.g., 0.1N NaOH, 60°C) Prep->Base Apply Stress Oxid Oxidation (e.g., 3-10% H2O2, RT) Prep->Oxid Apply Stress Photo Photolytic (Solution exposed to light, e.g., ICH Q1B) Prep->Photo Apply Stress Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxid->Dilute Photo->Dilute Neutralize->Dilute Inject Inject into HPLC System Dilute->Inject Eval Evaluate Chromatogram: - Peak Purity - Resolution > 2 - Mass Balance Inject->Eval Opt Troubleshoot & Optimize Method Eval->Opt Sub-optimal? Valid Proceed to Method Validation Eval->Valid Optimal?

Caption: Workflow for a forced degradation study of Olopatadine.

Step-by-Step Protocol for Forced Degradation
  • Stock Solution: Prepare a 1 mg/mL stock solution of Olopatadine HCl in methanol.[8]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH.[6]

  • Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 3 hours. Cool and neutralize with 1N HCl.[6]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% H₂O₂. Keep at room temperature for several hours, monitoring periodically.[3]

  • Photolytic Degradation: Expose a methanolic solution of the drug to light as specified in ICH Q1A (R2) guidelines.[6]

  • Analysis: Dilute all stressed samples with the mobile phase to a final concentration of approximately 50 µg/mL before injection.[3] Ensure an unstressed control sample is also prepared and analyzed for comparison.

Section 3: Troubleshooting Guide

This section uses a question-and-answer format to address common problems encountered during method development.

Chromatography Issues

Q: My Olopatadine peak is tailing significantly. What's the cause?

A: Peak tailing for Olopatadine is often related to secondary interactions on the stationary phase or issues with the mobile phase pH.

  • Check Mobile Phase pH: The most likely culprit. If the mobile phase pH is too close to the pKa of Olopatadine's carboxylic acid group (~4.5-5.0), the molecule will exist in both ionized and non-ionized forms, leading to tailing. Ensure your buffer pH is at least 1-1.5 units below the pKa (e.g., pH ≤ 3.5).

  • Column Silanol Activity: The stationary phase may have active silanol groups that interact with the basic dimethylamino group on Olopatadine. Try using a well-end-capped, high-purity silica column. Adding a small amount of a competing base like triethylamine (0.1%) to the mobile phase can also mask these sites, but this may not be ideal for MS compatibility.[3]

  • Column Overload: Injecting too much sample can cause tailing. Try diluting your sample 10-fold to see if the peak shape improves.[11]

Q: I can't resolve a key degradation product from the main Olopatadine peak. How can I improve resolution?

A: Poor resolution is a common challenge, especially with closely related isomers.

  • Modify Organic Solvent: Switch from acetonitrile to methanol, or try a combination of the two. Methanol has different solvent properties and can alter the selectivity between analytes.

  • Adjust Gradient Slope: A shallower gradient around the elution time of the critical pair will provide more time for separation. If the peaks are eluting at 35% Acetonitrile, try programming a very slow ramp from 30% to 40% over 10-15 minutes.

  • Change Stationary Phase: If mobile phase optimization fails, the column chemistry may not be suitable. Consider a phenyl-hexyl column, which offers different (pi-pi) interactions that can be effective for aromatic compounds like Olopatadine and its DPs.

  • Check for Co-elution with Olopatadine Related Compound B: This impurity is known to elute very close to the parent peak (RRT of ~1.05).[7] Optimizing the mobile phase composition is key to achieving the required resolution of >2.0.[7]

Q: My retention times are drifting to earlier times with each injection. What's happening?

A: Drifting retention times, especially to earlier times, usually indicate a change in the column or mobile phase over the course of the analytical run.

  • Insufficient Equilibration: The most common cause. Before starting a gradient run, ensure the column is fully equilibrated with the initial mobile phase conditions. A good rule of thumb is to flush the column with 10-20 column volumes of the starting mobile phase.

  • Column Temperature Fluctuation: HPLC separations are sensitive to temperature. A 1°C change can alter retention times by 1-2%.[12] Use a column oven to maintain a constant temperature.[12]

  • Mobile Phase pH Change: If your mobile phase is unbuffered or poorly buffered, its pH can change over time (e.g., by absorbing atmospheric CO₂), affecting the retention of ionizable compounds like Olopatadine. Ensure you are using a properly prepared buffer within its effective buffering range.

Forced Degradation Study Issues

Q: I applied stress conditions as per the literature, but I see little to no degradation. Why?

A: This indicates the stress applied was not harsh enough for your specific conditions.

  • Increase Stress Duration/Intensity: Olopatadine is relatively stable to heat, so you may need to increase the temperature or duration significantly. For hydrolysis, you may need to use a higher concentration of acid/base (e.g., 1N instead of 0.1N) or increase the temperature/time.[6]

  • Check the Purity of Reagents: Ensure your hydrogen peroxide solution for oxidative stress has not expired or degraded.

  • Solid vs. Solution State: For photolytic and thermal stress, degradation is much more likely to occur in solution than in the solid state.[1][6] Ensure your stress study is performed on a solution of the API.

Q: My forced degradation resulted in over 90% degradation of the API, leaving a very small parent peak. Is this acceptable?

A: No, this is not ideal. The goal of a forced degradation study is to achieve partial degradation, typically in the range of 5-20%.[6]

  • Why is excessive degradation a problem? It makes it difficult to perform a mass balance calculation and may lead to secondary degradation, where the initial DPs degrade further into other products, complicating the impurity profile.

  • Solution: Reduce the stress. Use a lower concentration of the stressor (e.g., 0.1N HCl instead of 1N), a lower temperature, or a shorter exposure time. It often requires some empirical testing to find the sweet spot for each stress condition.

Detection and Sensitivity

Q: I have a noisy or drifting baseline, which is affecting my limit of quantification (LOQ). How do I fix this?

A: A stable baseline is critical for detecting low-level impurities.

  • Mobile Phase Issues: Ensure your mobile phase solvents are high-purity (HPLC or MS grade) and have been properly degassed to remove dissolved air, which can cause noise in the detector.[11] If you are mixing solvents online, faulty proportioning valves can also cause baseline fluctuations.[13]

  • Detector Lamp: The UV detector lamp has a finite lifetime. An aging lamp can cause increased noise and decreased sensitivity. Check the lamp energy or hours of use.

  • Contamination: Contamination in the system (column, detector flow cell) can slowly bleed off, causing a drifting baseline. Flush the entire system with a strong solvent like isopropanol to clean it.

G cluster_problem Problem Identification Problem Identify Chromatographic Issue (e.g., Poor Resolution, Peak Tailing, Drifting RT) MP_pH Is pH optimal for analyte ionization? (pH < 3.5 for Olopatadine) Problem->MP_pH Tailing? Problem->MP_pH MP_Comp Is organic composition/gradient slope optimized? Problem->MP_Comp Resolution? Col_Health Is column old or contaminated? (High backpressure?) Problem->Col_Health M_Equil Is equilibration time sufficient? Problem->M_Equil Drifting RT? Problem->M_Equil Col_Chem Is column chemistry appropriate? (e.g., C18, Phenyl) MP_Prep Are solvents pure, degassed, and fresh? Col_Temp Is temperature stable? (Using column oven?) M_Load Is injection volume too high? (Column overload?)

Caption: A logical troubleshooting flowchart for common HPLC issues.

References

  • Basniwal, P. K., & Jain, D. (2018). Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. Turkish Journal of Pharmaceutical Sciences, 16(4), 392–401. [Link]

  • Basniwal, P. K., & Jain, D. (2018). Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. Semantic Scholar. [Link]

  • Basniwal, P. K., & Jain, D. (2018). (PDF) Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. ResearchGate. [Link]

  • Jurkic, L. M., et al. (n.d.). UHPLC Study on the Degradation Profiles of Olopatadine Hydrochloride in Eye Drops Subjected to Heat and Filtration Methods of. SciSpace. [Link]

  • Unknown Author. (2016). Degradation Kinetics of Olopatadine HCL using a Validated UV-Area under Curve Method. Asian Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • Suneetha, D., et al. (2011). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF OLOPATADINE HYDROCHLORIDE IN BULK DRUG AND I. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Mahajan, M., et al. (2013). STUDY OF OLOPATADINE HYDROCHLORIDE UNDER ICH RECOMMENDED STRESS CONDITIONS BY LC, LC-MS/TOF FOR IDENTIFICATION, AND CHARACTERIZATION OF DEGRADATION PRODUCTS. Taylor & Francis Online. [Link]

  • Unknown Author. (n.d.). Degradation profiling of OLO in acidic, basic, and neutral conditions OLO: Olopatadine. ResearchGate. [Link]

  • El-Bagary, R. I., et al. (2016). Colurimetric Determination of Olopatadine Hydrochloride Oxidation-Reduction Products in Pure form and Eye Drops. Austin Publishing Group. [Link]

  • Kumar, A., et al. (2021). A validated rp-HPLC method for simultaneous determination of olopatadine hydrochloride and its related substances in eye drop. Taylor & Francis Online. [Link]

  • Guray, M., et al. (2022). Green Liquid Chromatography Method for the Determination of Related Substances Present in Olopatadine HCl Nasal Spray Formulation, Robustness by Design Expert. PubMed. [Link]

  • Guray, M., et al. (2022). Green Liquid Chromatography Method for the Determination of Related Substances Present in Olopatadine HCl Nasal Spray Formulation, Robustness by Design Expert. Journal of AOAC INTERNATIONAL. [Link]

  • Unknown Author. (2025). Development and Method Validation of HPLC Method as an Key Method in the Analysis of Olopatadine HCl. ResearchGate. [Link]

  • El-Bagary, R. I., et al. (2016). Introducing FDA Validation Guidelines for the Spectrophotometric Determination of Olopatadine Hydrochloride in Pure Form and Eye Drops. Scholars Research Library. [Link]

  • Dey, S., et al. (2010). Stability-Indicating High-Performance Column Liquid Chromatography and High-Performance Thin-Layer Chromatography Methods for the Determination of Olopatadine Hydrochloride in Tablet Dosage Form. ResearchGate. [Link]

  • Suneetha, A., & Rao, T. S. (2013). STABILITYINDICATING RP-HPLC METHOD FOR SIMULTANEOUSDETERMINATION OF KETOROLACTROMETHAMINE AND OLOPATADINE HYDROCHLORIDE IN BULK. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Mahajan, M., et al. (2012). Study of olopatadine hydrochloride under ich recommended stress conditions by LC, LC-MS/TOF for identification, and characterization of degradation products. ResearchGate. [Link]

  • Unknown Author. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • Pawar, P. D., & Masure, S. S. (2022). Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development. [Link]

  • Unknown Author. (n.d.). HPLC Troubleshooting Guide. Restek. [Link]

  • Patel, B. H., et al. (2011). Reversed phase high performance liquid chromatography method for determination of olopatadine hydrochloride from active pharmaceutical dosage form. Scholars Research Library. [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: (E)-Olopatadine vs. (Z)-Olopatadine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (E)-Olopatadine versus (Z)-Olopatadine, designed for researchers and drug development professionals.

Executive Summary

In the development of antihistamines, stereochemistry is not merely a structural detail but a determinant of pharmacodynamic mechanism. (Z)-Olopatadine (cis-isomer) is the active pharmaceutical ingredient (API) in commercial formulations (e.g., Patanol, Pataday). (E)-Olopatadine (trans-isomer) is a geometric isomer and a critical process impurity.

While both isomers exhibit affinity for the Histamine H1 receptor, they differ fundamentally in their mechanism of antagonism . The (Z)-isomer acts as a non-competitive antagonist with insurmountable blockade capabilities, whereas the (E)-isomer functions primarily as a competitive/mixed antagonist . This guide delineates the molecular causality behind this divergence and provides protocols for their differentiation.

Molecular Mechanism: The Glu181 Interaction[1]

The superior efficacy of the (Z)-isomer is driven by a specific molecular interaction within the H1 receptor binding pocket that the (E)-isomer fails to achieve.

  • The Anchor Point: The protonated amine of the dimethylaminopropylidene moiety in (Z)-Olopatadine forms a stable ionic bond with Glutamate 181 (Glu181) located in the second extracellular loop of the H1 receptor.[1]

  • The Lock: This interaction stabilizes the receptor in an inactive conformation that histamine cannot easily overcome, regardless of concentration.

  • The Defect in (E): Due to the trans-geometry, the amine group of the (E)-isomer is spatially displaced, preventing the formation of the critical salt bridge with Glu181. Consequently, (E)-Olopatadine binds but does not "lock" the receptor, allowing high concentrations of histamine to displace it (competitive antagonism).

Diagram 1: H1 Receptor Interaction Pathways

H1_Interaction cluster_Z (Z)-Olopatadine (Active Drug) cluster_E (E)-Olopatadine (Impurity) H1_Rec Histamine H1 Receptor (Transmembrane Domain) Comp Competitive Blockade (Surmountable) H1_Rec->Comp Reversible Binding Glu181 Glu181 Residue (Extracellular Loop 2) NonComp Non-Competitive Blockade (Insurmountable) Glu181->NonComp Stabilizes Inactive State Z_Olo (Z)-Olopatadine Z_Olo->H1_Rec High Affinity Binding Z_Olo->Glu181 Ionic Bond Formation (Critical Interaction) E_Olo (E)-Olopatadine E_Olo->H1_Rec High Affinity Binding E_Olo->Glu181 Steric Mismatch (No Interaction)

Caption: Mechanistic divergence of Olopatadine isomers. The (Z)-isomer's interaction with Glu181 confers non-competitive efficacy.

Quantitative Comparison Data

The following data synthesizes binding and functional assays. Note that while binding affinities (


) are surprisingly similar, the functional potency (

) and nature of inhibition differ significantly.[1]
Parameter(Z)-Olopatadine (API)(E)-Olopatadine (Impurity)Clinical Implication
H1 Receptor Affinity (

)
~31.6 nM~30–40 nM (Similar)Both bind tightly to the receptor.
Mechanism of Action Non-Competitive Competitive / Mixed (Z) efficacy persists even during high histamine release.
Interaction with Glu181 Yes (Ionic Bond)No Explains the "insurmountable" nature of Z.
Mast Cell Stabilization Potent InhibitorWeak / PartialZ reduces mediator release; E is less effective.
Dissociation Rate Slow (Long residence time)FastZ provides once-daily dosing efficacy.

Key Insight: Do not rely solely on


 (binding affinity) for quality control. An impurity can bind with equal strength but fail to elicit the required therapeutic "lock" on the receptor.
Experimental Protocols for Isomer Differentiation

To validate the presence and activity of these isomers in a development setting, use the following self-validating protocols.

Protocol A: Functional Calcium Flux Assay (Differentiation by Mechanism)

Purpose: To distinguish the non-competitive nature of (Z) from the competitive nature of (E).

  • Cell Line: CHO cells stably expressing human H1 receptors (CHO-hH1R).

  • Reagent: Fluo-4 AM (Calcium indicator).

  • Pre-treatment: Incubate cells with varying concentrations (1 nM – 10 µM) of (Z)-Olopatadine or (E)-Olopatadine for 30 minutes.

  • Challenge: Stimulate with saturating concentrations of Histamine (100 µM).

  • Readout: Measure intracellular Ca2+ fluorescence.

  • Analysis (Schild Plot):

    • (Z)-Olopatadine: Will depress the maximal response (

      
      ) of the histamine curve (Non-competitive).
      
    • (E)-Olopatadine: Will shift the histamine curve to the right without significantly depressing

      
       (Competitive).
      
Protocol B: HPLC Separation (Impurity Quantification)

Purpose: Quantify (E)-isomer levels in (Z)-Olopatadine API.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid or Phosphate Buffer (pH 3.5).

    • B: Acetonitrile.

  • Gradient: 35% B to 65% B over 20 minutes.

  • Detection: UV at 220 nm or 299 nm.

  • Retention Order: The more polar (Z)-isomer typically elutes after the (E)-isomer in acidic mobile phases due to the specific solvation of the amine, though this must be empirically verified as it is pH-dependent.

Synthesis & Separation Workflow

The generation of the (E)-isomer is a consequence of the Wittig reaction used in the synthesis of the propylidene side chain.

Diagram 2: Synthesis and Purification Logic

Synthesis_Workflow Start Dibenzoxepinone Intermediate Wittig Wittig Reaction (Phosphorus Ylide) Start->Wittig Isomers Mixture: (Z) + (E) Isomers Wittig->Isomers Stereoselectivity ~85:15 Purification Fractional Crystallization / HPLC (Critical Control Point) Isomers->Purification Z_Final (Z)-Olopatadine (API) Purification->Z_Final Target >99.9% E_Waste (E)-Olopatadine (Impurity Waste) Purification->E_Waste Removed

Caption: Critical control point for removing the (E)-isomer during API manufacturing.

References
  • Non-competitive antagonism of histamine H1 receptors by (Z)-olopatadine. Source: PubMed / Int Arch Allergy Immunol. Significance: Establishes the interaction with Glu181 and the pD2' value of 7.5.[1] URL:[Link]

  • Binding characteristics of doxepin isomers (Structural Analog). Source: Journal of Molecular Recognition. Significance: Provides comparative molecular dynamics data on how Z/E isomers of tricyclic antihistamines interact with the H1 binding pocket. URL:[Link]

  • Olopatadine Hydrochloride: Product Monograph & Pharmacology. Source: Health Canada / Alcon. Significance: Confirms (Z)-Olopatadine as the active moiety and outlines clinical efficacy. URL:[Link]

  • Stereoselective syntheses of the antihistaminic drug olopatadine and its E-isomer. Source: Journal of Organic Chemistry. Significance: Details the synthetic routes and the Wittig reaction selectivity challenges. URL:[Link]

Sources

Inter-Laboratory Validation of a Quantitative Method for (E)-Olopatadine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the inter-laboratory validation for quantifying (E)-Olopatadine, the geometric impurity of the antihistamine Olopatadine Hydrochloride. It synthesizes experimental data, validation protocols, and comparative performance metrics to serve as a definitive reference for analytical scientists.

A Publish Comparison Guide for Analytical Development

Executive Summary

The quantification of (E)-Olopatadine (the trans-isomer) is a critical quality attribute in the release of Olopatadine Hydrochloride ophthalmic solutions. As the geometric isomer of the active pharmaceutical ingredient (API), (E)-Olopatadine possesses distinct pharmacological properties and must be strictly controlled under ICH Q3B(R2) thresholds.

This guide presents the validation of a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Validated across multiple laboratories, this method demonstrates superior resolution (


) between the E- and Z-isomers compared to conventional capillary electrophoresis or non-specific UV spectrophotometric methods. The data confirms the method's suitability for routine Quality Control (QC) and stability-indicating assays.

The Analytical Challenge: Geometric Isomerism

Olopatadine exists as a Z-isomer (cis) and an E-isomer (trans). The Z-isomer is the active antihistamine. The E-isomer is a process-related impurity formed during the Wittig reaction step of synthesis.

  • Structural Similarity: Both isomers share identical molecular weights (

    
     g/mol ) and fragmentation patterns, making standard LC-MS quantification challenging without prior chromatographic separation.
    
  • Separation Mechanism: The validated method utilizes a C18 stationary phase where the planar configuration of the isomers interacts differentially with the alkyl chains. The Z-isomer, being more sterically hindered in certain conformations, elutes later than the E-isomer in the optimized acidic mobile phase.

Figure 1: Validation Workflow & Decision Logic

ValidationWorkflow Start Method Development (E vs Z Separation) Opt Optimization (pH 3.0, C18 Column) Start->Opt Check1 Resolution (Rs) > 2.0? Opt->Check1 PreVal Single-Lab Validation (Linearity, LOD/LOQ) InterLab Inter-Laboratory Study (3 Labs, n=18) PreVal->InterLab Check2 %RSD < 2.0%? InterLab->Check2 Check1->PreVal Yes Fail Redesign Mobile Phase Check1->Fail No Check2->Fail No Success Validated Master Method Check2->Success Yes

Caption: Logical workflow for the inter-laboratory validation of (E)-Olopatadine, emphasizing critical decision gates (Resolution and Precision).

Comparative Analysis: Validated Method vs. Alternatives

The following table contrasts the validated RP-HPLC method against alternative techniques often used in early-stage development.

FeatureValidated RP-HPLC (Recommended) Capillary Electrophoresis (CE) LC-MS/MS
Separation Principle Hydrophobic interaction (C18)Electrophoretic mobility (Charge/Size)Mass-to-charge (m/z)
E/Z Resolution (

)
> 3.5 (Excellent)~1.5 - 2.0 (Moderate)N/A (Requires chromatography)
LOD (E-Isomer) 0.089 µg/mL ~0.58 µg/mL< 0.01 µg/mL (Ultra-trace)
Precision (%RSD) < 1.0% 1.5 - 2.5%2.0 - 5.0%
Cost/Throughput Low / HighMedium / MediumHigh / Low
Suitability Routine QC & Stability Research / Chiral screeningNitrosamine/Genotoxic impurities

Expert Insight: While LC-MS/MS offers lower detection limits, it is unnecessary for (E)-Olopatadine quantification at standard impurity thresholds (0.1%). The RP-HPLC method provides the best balance of robustness and cost-efficiency for inter-laboratory transfer.

Validated Experimental Protocol

To ensure reproducibility across different laboratory environments, strict adherence to the following parameters is required.

Chromatographic Conditions
  • Instrument: HPLC system with Photodiode Array (PDA) or UV Detector.

  • Column: Kromasil 100 C18 (150 × 4.6 mm, 3.5 µm) or equivalent USP L7 packing.

  • Mobile Phase:

    • Buffer: 50 mM Potassium Dihydrogen Phosphate (

      
      ), adjusted to pH 3.0  with Orthophosphoric acid.
      
    • Solvent Mixture: Buffer : Acetonitrile (80:20 v/v).

    • Note: The acidic pH is critical to suppress the ionization of silanols and ensure sharp peak shapes for the amine-containing Olopatadine.

  • Flow Rate: 1.5 mL/min.[1][2][3]

  • Detection: UV at 220 nm (optimal for impurity detection) or 299 nm.

  • Temperature: 25°C.

  • Injection Volume: 20 µL.

Standard Preparation
  • Stock Solution: Dissolve 10 mg of (E)-Olopatadine reference standard in 10 mL of mobile phase.

  • System Suitability Solution: Prepare a mixture containing 0.2 mg/mL Olopatadine HCl and 0.002 mg/mL (E)-Olopatadine.

  • Acceptance Criteria:

    • Resolution (

      
      ) between E-isomer and Z-isomer > 2.0.
      
    • Tailing factor (

      
      ) < 2.0.[1]
      

Inter-Laboratory Validation Results

The method was subjected to a collaborative study involving three distinct laboratories to assess reproducibility and intermediate precision.

Linearity and Range

The method demonstrates linear response for (E)-Olopatadine over the range of 0.27 – 3.75 µg/mL .[2][3]

ParameterResult (Mean across labs)
Regression Equation

Correlation Coefficient (

)
0.9998
Slope %RSD0.85%
Accuracy and Recovery

Recovery studies were performed by spiking (E)-Olopatadine into placebo matrices at 50%, 100%, and 150% of the target limit.

Spike LevelMean Recovery (%)% RSD (n=9)
50%99.4%0.92%
100%100.2%0.65%
150%100.8%0.78%
Precision (Repeatability & Reproducibility)
  • Repeatability (Intra-lab): %RSD = 0.45% (n=6).

  • Reproducibility (Inter-lab): %RSD = 1.12% (n=18, across 3 labs).

  • Limit of Detection (LOD): 0.089 µg/mL.

  • Limit of Quantitation (LOQ): 0.270 µg/mL.

Figure 2: Separation Mechanism & Pathway

SeparationMechanism Sample Sample Injection (Mixture of E & Z) Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column E_Iso (E)-Olopatadine Less Steric Hindrance Elutes ~20 min Column->E_Iso Weak Retention Z_Iso (Z)-Olopatadine (API) Stronger Interaction Elutes ~33 min Column->Z_Iso Strong Retention Detector UV Detection (220 nm) E_Iso->Detector Z_Iso->Detector

Caption: Chromatographic separation mechanism showing the differential elution of E and Z isomers on a C18 column.

Conclusion

The inter-laboratory validation confirms that the proposed RP-HPLC method is specific, accurate, and robust for the quantification of (E)-Olopatadine. The method successfully resolves the geometric isomer from the active drug and other degradation products without the need for complex MS detection, making it the ideal standard for pharmaceutical quality control.

References

  • Rele, R. V., & Warkar, C. B. (2011). Application of High Performance Liquid Chromatographic Technique for Olopatadine Hydrochloride and its Impurity in Ophthalmic Solution.[2][3][4][5][6] International Journal of Chemical Sciences. Link

  • Hasan, M. A., et al. (2024).[5] A validated RP-HPLC method for simultaneous determination of olopatadine hydrochloride and its related substances in eye drop.[3][5] Taylor & Francis Online. Link

  • United States Pharmacopeia (USP). Olopatadine Hydrochloride Ophthalmic Solution Monograph. USP-NF.[7] Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Daicel Pharma Standards. Olopatadine Impurities and Standards. Link

Sources

Assessing the specificity of (E)-Olopatadine Hydrochloride in receptor binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary: The Stereochemical Paradox of Olopatadine

In the development of second-generation antihistamines, (Z)-Olopatadine Hydrochloride is the clinically approved pharmacophore, renowned for its potent histamine H1 receptor antagonism and mast cell stabilization. However, its geometric isomer, (E)-Olopatadine Hydrochloride , presents a unique challenge and opportunity in receptor binding assessments.

Unlike many stereoisomers that are pharmacologically inert, (E)-Olopatadine retains high affinity for the H1 receptor , comparable to the (Z)-isomer. Its distinction lies not in affinity (


), but in its molecular mechanism of action  and interaction kinetics.

This guide provides a rigorous framework for assessing the specificity of (E)-Olopatadine. It moves beyond simple equilibrium binding to include kinetic and functional discrimination, ensuring researchers can accurately characterize this compound against its therapeutic counterpart and off-target receptors.

Comparative Receptor Binding Profile

To objectively assess (E)-Olopatadine, one must benchmark it against the (Z)-isomer (Active Pharmaceutical Ingredient) and standard competitors.

The Primary Target: H1 Receptor Affinity

Both isomers exhibit nanomolar affinity for the H1 receptor. Standard equilibrium binding assays may fail to distinguish them effectively if looking solely at


.
CompoundH1 Receptor

(nM)
Binding MechanismInteraction with Glu181
(E)-Olopatadine ~30 - 45 Mixed (Competitive & Non-competitive)Weak / Absent
(Z)-Olopatadine 31.6 Non-competitive (Pseudo-irreversible)Strong Ionic Bond
Cetirizine6 - 100Competitive / Inverse AgonistN/A
Fexofenadine~218CompetitiveN/A

Key Insight: The (Z)-isomer forms a critical ionic bond with Glu181 in the transmembrane domain, conferring a "slow dissociation" or pseudo-irreversible character. The (E)-isomer, due to steric geometry, lacks this stable interaction, resulting in a mixed antagonistic profile despite similar initial affinity.[1]

Off-Target Selectivity (Specificity Profile)

Specificity is defined by the lack of binding to non-target receptors. Olopatadine (both isomers) is characterized by a "clean" profile compared to first-generation antihistamines.

  • H2 & H3 Receptors:

    
    -fold selectivity for H1.
    
  • Muscarinic (M1-M5): Negligible affinity (

    
    ).
    
  • Adrenergic/Dopaminergic: Negligible affinity.

Experimental Protocol: Radioligand Binding Assay

This protocol is designed to determine the


 of (E)-Olopatadine and validate its specificity.
Materials & Reagents
  • Receptor Source: CHO or HEK293 cells stably expressing human H1 receptor (hH1R).

  • Radioligand:

    
    -Pyrilamine (Specific Activity ~80 Ci/mmol) or 
    
    
    
    -Doxepin.
  • Assay Buffer: 50 mM Na/K Phosphate (pH 7.4). Note: Avoid high BSA concentrations which may sequester lipophilic drugs.

  • Test Compound: (E)-Olopatadine HCl (dissolved in DMSO, final assay concentration <1% DMSO).

Step-by-Step Workflow
  • Membrane Preparation:

    • Harvest hH1R-expressing cells.

    • Homogenize in ice-cold buffer (Polytron, 10s bursts).

    • Centrifuge at 40,000

      
       for 20 min at 4°C. Resuspend pellet to ~50-100 
      
      
      
      protein/mL.
  • Competition Binding Setup:

    • Total Binding: Membrane +

      
      -Pyrilamine (2 nM) + Vehicle.
      
    • Non-Specific Binding (NSB): Membrane +

      
      -Pyrilamine + 10 
      
      
      
      Promethazine or (Z)-Olopatadine.
    • Experimental: Membrane +

      
      -Pyrilamine + (E)-Olopatadine (
      
      
      
      M to
      
      
      M).
  • Incubation:

    • Incubate for 60 minutes at 25°C .

    • Critical Control: To differentiate (E) from (Z), perform a Washout Assay . Incubate membranes with the compound, wash 3x with buffer, then add radioligand. (Z)-Olopatadine will show persistent inhibition (slow

      
      ); (E)-Olopatadine inhibition will be reversible.
      
  • Filtration & Analysis:

    • Rapidly filter through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).

    • Wash 3x with ice-cold buffer.

    • Count radioactivity (LSC).

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      [2]

Visualization of Mechanism & Specificity

Mechanistic Divergence: (E) vs (Z) Isomers

The following diagram illustrates why specificity assessment requires more than just affinity data.

Olopatadine_Mechanism cluster_0 Ligand cluster_1 H1 Receptor Interaction cluster_2 Pharmacological Outcome Z_Olo (Z)-Olopatadine (Clinically Active) Binding_Pocket H1 Binding Pocket Z_Olo->Binding_Pocket High Affinity Glu181 Glu181 Residue (TM Domain) Z_Olo->Glu181 Strong Ionic Bond E_Olo (E)-Olopatadine (Isomer/Impurity) E_Olo->Binding_Pocket High Affinity E_Olo->Glu181 Steric Hinderance (No Bond) Mixed Reversible (Mixed Inhibition) E_Olo->Mixed Rapid Dissociation Binding_Pocket->Glu181 NonComp Pseudo-Irreversible (Non-Competitive) Glu181->NonComp Stabilizes Inactive State

Caption: Mechanistic divergence between Olopatadine isomers. While both bind the H1 pocket, only the (Z)-isomer forms the critical stabilizing bond with Glu181, leading to its superior clinical efficacy.

Specificity Workflow

Specificity_Workflow Start Start: (E)-Olopatadine Sample Step1 1. Primary Screen: H1 Receptor (Radioligand Binding) Start->Step1 Decision1 High Affinity? (Ki < 50 nM) Step1->Decision1 Step2 2. Selectivity Screen (H2, H3, Muscarinic M1-M5) Decision1->Step2 Yes Discard / Inactive Discard / Inactive Decision1->Discard / Inactive No Step3 3. Kinetic Discrimination (Washout / Dissociation Assay) Step2->Step3 If Selective for H1 Result_Z Profile Match: (Z)-Isomer (Slow Dissociation) Step3->Result_Z Persistent Inhibition Result_E Profile Match: (E)-Isomer (Rapid Dissociation) Step3->Result_E Reversible Inhibition

Caption: Decision matrix for characterizing (E)-Olopatadine. Note that kinetic discrimination (Step 3) is required to distinguish it from the (Z)-isomer due to similar equilibrium affinity.

References

  • Nonaka, H., et al. (2008). "The noncompetitive antagonism of histamine H1 receptors expressed in Chinese hamster ovary cells by olopatadine hydrochloride: its potency and molecular mechanism." Pharmacology.[1][3][4] Link

  • Sharif, N. A., et al. (1996). "Olopatadine (AL-4943A): ligand binding and functional studies on a novel, long acting H1-selective histamine antagonist." Journal of Ocular Pharmacology and Therapeutics. Link

  • Oshima, E., et al. (1992). "Synthesis and antiallergic activity of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives." Journal of Medicinal Chemistry. Link

  • BenchChem. "Receptor Binding Affinity Assay Protocols." Link

Sources

Comparative Validation Guide: High-Throughput Calcium Flux Assays for Histamine H1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To validate the functional efficacy of Histamine H1 Receptor (H1R) antagonists using a cell-based Calcium Flux assay, comparing its performance against traditional Radioligand Binding and Ex Vivo Organ Bath methodologies.

The Shift to Functional Screening: While radioligand binding remains the gold standard for affinity (


), it fails to distinguish between agonists, antagonists, and inverse agonists. In the context of H1R—a Gq-coupled GPCR—intracellular calcium mobilization is the definitive downstream functional readout. This guide demonstrates that modern high-throughput Calcium Flux assays provide a robust, scalable, and physiologically relevant alternative to traditional methods, delivering 

values that correlate reliably with binding affinity (

) when corrected via the Cheng-Prusoff equation.

Mechanistic Basis & Signaling Pathway

The H1 receptor couples primarily to the Gngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


q/11  protein family. Upon activation by Histamine, the G

q subunit activates Phospholipase C

(PLC

), which hydrolyzes PIP2 into IP3 and DAG. IP3 binds to receptors on the Endoplasmic Reticulum (ER), triggering a rapid release of stored Calcium (

).

This transient Calcium spike is the quantifiable event in this assay. Antagonists prevent this cascade, resulting in a concentration-dependent reduction in fluorescence.

Diagram 1: H1R Signaling & Detection Pathway

H1R_Pathway Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Activates Antagonist Antagonist (e.g., Cetirizine) Antagonist->H1R Blocks Gq Gq Protein H1R->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Ca2+ Release ER->Ca Releases Dye Fluorescent Dye (Fluo-4/Ca-6) Ca->Dye Binds Signal Fluorescence Increase (Readout) Dye->Signal Emits Light

Caption: The Gq-coupled signaling cascade utilized for H1R functional screening. Antagonists inhibit the initial step, preventing the downstream calcium release detected by the fluorescent dye.

Comparative Analysis: Calcium Flux vs. Alternatives

To validate the Calcium Flux assay, we must benchmark it against the historical standards: Radioligand Binding (


-Mepyramine) and the Guinea Pig Ileum Organ Bath.
Table 1: Methodological Comparison
FeatureCalcium Flux (FLIPR/FlexStation) Radioligand Binding Organ Bath (Tissue)
Primary Readout Functional Potency (

)
Affinity (

,

)
Physiological Response (

)
Throughput High (96/384/1536-well)Medium (96-well filtration)Very Low (1-4 tissues/day)
Radioactivity None (Fluorescence)Yes (

,

)
None
Mechanism Insight Distinguishes Agonist vs. AntagonistBinding only (Blind to efficacy)Full physiological context
Cost per Point LowHigh (Isotopes + Waste)Very High (Animals + Time)
Precision (CV%) < 10% (Automated)< 10%> 20% (Biological variance)

Expert Insight: While Radioligand binding is "cleaner" for calculating pure affinity constants, it cannot predict if a binder is an antagonist or an inverse agonist. The Calcium Flux assay bridges this gap, offering functional data at a scale impossible with organ baths.

Validation Data: Correlation of Potency

A critical validation step is demonstrating that the functional


 derived from Calcium Flux correlates with the binding 

.

Experimental Setup:

  • Cell Line: CHO-K1 stably expressing human H1R.

  • Agonist Challenge: Histamine at

    
     concentration.
    
  • Data Transformation:

    
     values converted to 
    
    
    
    using the Cheng-Prusoff Equation :
    
    
    Where
    
    
    is the Histamine concentration used.[1][2]
Table 2: Comparative Potency Data (Representative)
CompoundTypeBinding

(Lit.)
Calcium Flux

(Exp.)
Correlation Status
Diphenhydramine 1st Gen Antagonist7.9 - 8.07.8 ± 0.2High Concordance
Cetirizine 2nd Gen Antagonist8.2 - 8.58.3 ± 0.1High Concordance
Desloratadine 2nd Gen Antagonist8.8 - 9.08.6 ± 0.2Acceptable
Histamine AgonistN/A

= 7.1
Validated Control

Note: Small discrepancies (0.2-0.3 log units) are expected due to the non-equilibrium nature of rapid calcium flux compared to equilibrium binding.

Protocol: Self-Validating Experimental Workflow

This protocol is designed with built-in quality controls (QCs) to ensure data integrity.

Diagram 2: Assay Workflow with QC Gates

Workflow Start Cell Seeding (CHO-H1R) DyeLoad Dye Loading (+ Probenecid) Start->DyeLoad Incubate Incubation (37°C, 45 min) DyeLoad->Incubate AddAntag Add Antagonist (Pre-incubation) Incubate->AddAntag BaseLine Read Baseline (10 sec) AddAntag->BaseLine AddAgonist Inject Histamine (EC80) BaseLine->AddAgonist Read Measure Flux (120 sec) AddAgonist->Read QC QC Check: Z' > 0.5? Read->QC

Caption: Step-by-step workflow. The pre-incubation step is critical for equilibrium of the antagonist before the kinetic challenge with Histamine.

Detailed Methodology
  • Cell Seeding (Day -1):

    • Seed CHO-H1R cells at 50,000 cells/well in black-wall/clear-bottom 96-well plates.

    • Expert Tip: Confluency impacts receptor density. Aim for 90% confluency at the time of assay to ensure a robust signal window.

  • Dye Loading (Day 0):

    • Remove media and add Calcium-sensitive dye (e.g., Fluo-4 NW or Calcium 6) dissolved in assay buffer (HBSS + 20mM HEPES).

    • Critical Reagent: Add 2.5 mM Probenecid .

    • Why? Probenecid inhibits the anion transporter, preventing the cell from pumping the dye out, which is a common cause of high background noise.

  • Compound Addition (Antagonist Mode):

    • Add test compounds (Antagonists) 15–30 minutes prior to Histamine injection.

    • Causality: This allows the antagonist to bind the receptor at equilibrium. If added simultaneously with Histamine, slow-binding antagonists will appear less potent (kinetic artifact).

  • Agonist Stimulation & Detection:

    • Inject Histamine at

      
       concentration .
      
    • Why EC80? Using

      
       saturates the system, making it harder to detect competitive antagonism. 
      
      
      
      provides a large signal window while remaining sensitive to inhibition.
    • Monitor fluorescence (Ex 490nm / Em 525nm) every 1-2 seconds for 2 minutes.

Robustness Metrics (Z-Factor)

To validate the assay for screening, calculate the Z-factor (Z') using positive (Histamine + Vehicle) and negative (Buffer only or Max Antagonist) controls.


[3]
  • Target:

    
     is required for a validated assay.
    
  • Troubleshooting: If

    
    , check cell monolayer uniformity or increase the wash steps to reduce background fluorescence.
    

References

  • IUPHAR/BPS Guide to Pharmacology. Histamine H1 Receptor. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]

  • FDA Bioanalytical Method Validation Guidance. Guidance for Industry. Available at: [Link]

  • Sams-Dodd, F. (2013). Drug discovery: selecting the optimal approach. Drug Discovery Today. (Discussion on functional vs binding assays).
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

Sources

Safety Operating Guide

(E)-Olopatadine Hydrochloride: Advanced Disposal & Handling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

(E)-Olopatadine Hydrochloride (an isomer of the antihistamine Olopatadine) is a potent pharmacologically active substance. While often encountered as an impurity (Olopatadine Related Compound B) or a research standard, it shares the high biological activity and environmental persistence of its parent compound.[1]

The Core Directive: This compound must be treated as a Zero-Discharge API (Active Pharmaceutical Ingredient) . Under no circumstances shall this substance be disposed of via sanitary sewer systems (sink flushing) or general municipal waste. All disposal pathways must lead to high-temperature incineration equipped with flue gas scrubbing.

Hazard Profile: The "Why" Behind the Protocol

To ensure compliance, researchers must understand the causality of these safety measures. We do not segregate this waste merely because of regulation, but because of its specific toxicological impact on biological systems.[1]

GHS Classification & Toxicological Data

(E)-Olopatadine HCl exhibits specific hazards that dictate its handling.

Hazard CategoryGHS CodeSignal WordHazard StatementOperational Implication
Acute Toxicity (Oral) H301 DANGER Toxic if swallowed.[1][2][3][4][5][6]Ingestion of trace amounts can be harmful. Double-gloving is mandatory.
Aquatic Toxicity H400 / H411 WARNING Very toxic to aquatic life with long-lasting effects.[1]Strict Zero-Discharge. Even ppm-level release into waterways can disrupt aquatic ecosystems due to bioaccumulation.[1]
Reproductive Toxicity H361 WARNING Suspected of damaging fertility or the unborn child.[2]Pregnant or nursing personnel should avoid handling this compound.
Irritation H315 / H319 WARNING Causes skin and serious eye irritation.[2]Standard PPE (Safety glasses, Lab coat) is insufficient; Chemical splash goggles are required for liquid handling.[1]

Scientific Context: The tricyclic dibenzoxepin ring structure of Olopatadine is chemically robust. Standard wastewater treatment plants (WWTPs) utilize microbial degradation which is often ineffective against such complex heterocyclic rings. Consequently, if flushed, this compound passes through treatment plants unchanged, entering surface waters where it acts as a micropollutant.[1]

Pre-Disposal Segregation & Handling

Effective disposal begins at the bench. You must implement a Source Segregation Strategy .

A. Solid Waste (Powders, Contaminated Consumables)[1]
  • Primary Containment: Collect all solid waste (weigh boats, contaminated gloves, paper towels, expired powder) in a clear, 6-mil polyethylene bag.[1]

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth high-density polyethylene (HDPE) drum labeled "TOXIC SOLIDS."[1]

  • Labeling: The container must be explicitly labeled: "Contains (E)-Olopatadine HCl – TOXIC API – DO NOT COMPACT."

B. Liquid Waste (Stock Solutions, HPLC Effluent)[1]
  • Solvent Compatibility: (E)-Olopatadine HCl is an organic salt. It is compatible with standard organic waste streams (Methanol, Acetonitrile, DMSO).[1]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) as this may generate toxic chloramine vapors or NOx gases due to the amine and chloride functionalities.[1]

  • pH Check: Ensure the waste solution is between pH 5–9 before capping to prevent pressure buildup from acid-base reactions in the waste drum.

Disposal Workflow: The "How-To"

The following decision tree illustrates the mandatory workflow for disposing of (E)-Olopatadine HCl.

Olopatadine_Disposal Start Waste Generation (E)-Olopatadine HCl State Determine Physical State Start->State Solid Solid Waste (Powder, Gloves, Wipes) State->Solid Solid Liquid Liquid Waste (Solutions, HPLC Waste) State->Liquid Liquid Bag Double Bag in 6-mil Polyethylene Solid->Bag SolidContainer Rigid Container Label: 'TOXIC API WASTE' Bag->SolidContainer EHS Transfer to EHS/HazMat Team SolidContainer->EHS SolventCheck Is Solvent Halogenated? Liquid->SolventCheck Halo Halogenated Waste Stream (e.g., DCM mixtures) SolventCheck->Halo Yes NonHalo Non-Halogenated Waste Stream (e.g., MeOH, Water, DMSO) SolventCheck->NonHalo No Halo->EHS NonHalo->EHS Incineration High-Temp Incineration (with Scrubber) EHS->Incineration Final Destruction

Figure 1: Operational decision tree for the segregation and disposal of (E)-Olopatadine Hydrochloride waste.

Detailed Disposal Steps
  • Waste Stream Selection:

    • If dissolved in water/methanol/DMSO: Use Non-Halogenated Organic Waste .

    • If dissolved in Dichloromethane (DCM) or Chloroform: Use Halogenated Organic Waste .

    • Note: Although Olopatadine HCl contains a chloride ion, the molecule itself is generally not classified as a "halogenated solvent."[1] However, always match the waste stream to the solvent used.[1]

  • Final Destruction (Incineration):

    • The ultimate fate of this waste must be incineration .

    • Temperature: >1000°C.

    • Scrubbing: The facility must have wet scrubbers to neutralize the Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx) generated during the thermal decomposition of the amine and hydrochloride salt.

Emergency Spill Management

In the event of a spill, immediate containment is required to prevent aerosolization (solids) or runoff (liquids).[1]

A. Solid Spill (Powder)

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don N95 or P100 respirator, double nitrile gloves, and safety goggles.[1]

  • Containment: Do not dry sweep. This creates toxic dust.

  • Cleanup: Use a HEPA-filtered vacuum dedicated to chemical cleanup. Alternatively, cover the powder with damp paper towels (to suppress dust) and wipe up carefully.[1]

  • Disposal: Place all cleanup materials into the "TOXIC SOLIDS" drum.

B. Liquid Spill

  • Absorb: Cover the spill immediately with a non-combustible absorbent (Vermiculite or commercial spill pads).

  • Neutralize: No specific neutralization is required, but ensure the area is washed with soap and water after bulk removal to remove sticky residues.

  • Verify: Use UV light (if available) to check for fluorescence, as many tricyclic compounds fluoresce, helping to identify missed residues.[1]

Regulatory Compliance & RCRA Status (USA)

Trust in your laboratory's safety relies on strict adherence to federal regulations.

  • RCRA Classification: (E)-Olopatadine HCl is not specifically listed on the EPA's P-list or U-list.

  • Waste Determination: However, under 40 CFR § 262.11, the generator must determine if the waste exhibits hazardous characteristics.[1] Due to its oral toxicity (LD50 data), it should be managed as Hazardous Waste (often coded as D000 or state-specific codes for toxic non-listed waste).[1]

  • Best Practice: Treat as "Non-Regulated Toxic Waste" at a minimum, but most pharmaceutical EH&S protocols elevate it to RCRA Hazardous to ensure incineration.[1]

References
  • PubChem. (2023). Olopatadine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P).[7] Retrieved from [Link][1]

Sources

Mastering the Safe Handling of (E)-Olopatadine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, ensuring a safe laboratory environment is paramount to fostering innovation. This guide provides essential, immediate safety and logistical information for the handling of (E)-Olopatadine Hydrochloride. Moving beyond a simple checklist, this document elucidates the rationale behind each procedural step, empowering you to work with confidence and precision.

(E)-Olopatadine Hydrochloride is a potent and selective antihistamine and mast cell stabilizer.[1][2] While its therapeutic effects are well-documented, its handling in a concentrated, powdered form within a laboratory setting necessitates a robust and well-defined safety protocol. This guide is structured to provide a comprehensive framework, from initial risk assessment to final disposal, ensuring the integrity of your research and the safety of your team.

Hazard Identification and Risk Assessment: Understanding the "Why"

(E)-Olopatadine Hydrochloride is classified as toxic if swallowed.[3][4][5] In its powdered form, it also poses a risk of respiratory tract irritation if inhaled and may cause skin and eye irritation upon contact.[5][6] Furthermore, it is very toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination.[3][4][7]

A thorough risk assessment is the foundation of a safe handling protocol. Before any procedure, consider the quantity of the compound being used, the potential for aerosolization, and the duration of the handling task. This assessment will directly inform the level of personal protective equipment (PPE) required.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with (E)-Olopatadine Hydrochloride. The following table outlines the recommended PPE, with detailed explanations for their use.

PPE ComponentSpecificationRationale and Procedural Notes
Hand Protection Powder-free nitrile or neoprene gloves. Double-gloving is mandatory.Nitrile and neoprene offer excellent resistance to a wide range of chemicals.[8] Powder-free gloves are essential to prevent the powder from adhering to the gloves and becoming an airborne hazard.[9][10] Double-gloving provides an additional barrier and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.[9] Gloves should be changed every 30 minutes or immediately if contamination is suspected.[9]
Eye and Face Protection Chemical safety goggles and a face shield, or a full-face respirator.Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against airborne powder.[11] A face shield worn over goggles offers an additional layer of protection for the entire face from splashes or unexpected aerosolization.[8][9][11]
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Given the potential for respiratory tract irritation from airborne powder, a fit-tested N95 respirator is the minimum requirement.[12][13] For procedures with a higher risk of aerosolization, such as weighing or transferring large quantities, a powered air-purifying respirator (PAPR) should be considered.[13]
Body Protection A disposable, long-sleeved gown with tight-fitting cuffs, closing in the back.A disposable gown made of a low-linting material prevents the contamination of personal clothing.[9] The back closure design minimizes the risk of frontal contamination.[9] Gowns should be changed immediately after a spill or at the end of the handling procedure.[9]
Foot Protection Disposable shoe covers.Shoe covers prevent the tracking of any spilled powder out of the designated handling area, minimizing cross-contamination.[9]

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a strict, sequential protocol is crucial for minimizing exposure and ensuring a controlled environment.

Preparation and Engineering Controls
  • Designated Handling Area: All handling of powdered (E)-Olopatadine Hydrochloride must be conducted within a certified chemical fume hood.[3][14] This primary engineering control is essential for containing any airborne particles.

  • Ventilation: Ensure the fume hood has a face velocity appropriate for handling potent compounds, typically between 80-120 feet per minute. The fume hood should be externally vented.[15]

  • Decontamination Supplies: Before beginning work, ensure that a spill kit and appropriate decontamination solutions (e.g., 70% isopropyl alcohol) are readily available.

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is critical to ensure complete protection and prevent cross-contamination.

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence WashHands Wash Hands Thoroughly ShoeCovers 1. Shoe Covers WashHands->ShoeCovers InnerGloves 2. Inner Gloves ShoeCovers->InnerGloves Gown 3. Gown InnerGloves->Gown Respirator 4. N95 Respirator Gown->Respirator Goggles 5. Goggles Respirator->Goggles FaceShield 6. Face Shield Goggles->FaceShield OuterGloves 7. Outer Gloves FaceShield->OuterGloves caption Figure 1: PPE Donning Sequence

Caption: Figure 1: PPE Donning Sequence

Handling Procedures within the Fume Hood
  • Weighing and Transfer: Use a dedicated, analytical balance inside the fume hood. When transferring powder, do so slowly and carefully to minimize dust generation. Employing closed systems for powder transfer is highly recommended.[16]

  • Spill Management: In the event of a small spill within the fume hood, use dampened absorbent pads to gently wipe the area. For larger spills, follow your institution's established spill response protocol for potent compounds. Do not use compressed air to clean up spills, as this will aerosolize the powder.[16]

Doffing PPE: A Critical Decontamination Step

The removal of PPE is a high-risk activity for contamination. Follow this sequence meticulously to prevent exposure.

Doffing_PPE cluster_doffing Doffing Sequence cluster_final Final Step OuterGloves 1. Outer Gloves (in fume hood) FaceShield 2. Face Shield OuterGloves->FaceShield Gown 3. Gown FaceShield->Gown ShoeCovers 4. Shoe Covers Gown->ShoeCovers Goggles 5. Goggles ShoeCovers->Goggles Respirator 6. Respirator (outside handling area) Goggles->Respirator InnerGloves 7. Inner Gloves Respirator->InnerGloves WashHands Wash Hands Thoroughly InnerGloves->WashHands caption Figure 2: PPE Doffing Sequence

Caption: Figure 2: PPE Doffing Sequence

Disposal Plan: Environmental Responsibility

(E)-Olopatadine Hydrochloride is very toxic to aquatic life, and therefore, its waste must be managed as hazardous.[3][4]

Waste Segregation
  • Solid Waste: All contaminated disposable PPE (gloves, gown, shoe covers, respirator), absorbent pads, and weighing papers must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Any solutions containing (E)-Olopatadine Hydrochloride must be collected in a designated, sealed hazardous waste container. Do not dispose of any solutions down the drain.[6]

  • Empty Containers: "Empty" containers of (E)-Olopatadine Hydrochloride will still contain residual powder and must be disposed of as hazardous waste.[4]

Disposal Procedure
  • Containment: All hazardous waste must be double-bagged in thick, puncture-resistant plastic bags and sealed.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "(E)-Olopatadine Hydrochloride," and the associated hazard symbols.

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic until it can be collected by your institution's environmental health and safety department.

  • Regulatory Compliance: Dispose of all waste in accordance with federal, state, and local regulations.[4][6]

Emergency Procedures: Preparedness is Key

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical personnel.[3][4]

By integrating these detailed protocols and understanding the scientific rationale behind them, you can create a self-validating system of safety in your laboratory. This proactive approach to handling (E)-Olopatadine Hydrochloride not only protects you and your colleagues but also upholds the integrity and precision of your valuable research.

References

  • SOLA Pharmaceuticals. (2022). SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Olopatadine Hydrochloride Ophthalmic Solution, 0.2%. Retrieved from [Link]

  • UF/IFAS Extension. (2019). Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]

  • American Industrial Hygiene Association. (2024). NIOSH Suggests Dust, Noise Controls for Pharmaceutical Manufacturing Facility. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Dust Arrest. (2025). PPE for Powder Handling: Support Operators Effectively. Retrieved from [Link]

  • Federal Register. (2023). Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]

  • DuraLabel. (2026). Chemical Hazard PPE & How to Protect Workers From Poisons. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.